Product packaging for DL-Glyceraldehyde 3-phosphate(Cat. No.:CAS No. 142-10-9)

DL-Glyceraldehyde 3-phosphate

Cat. No.: B091680
CAS No.: 142-10-9
M. Wt: 170.06 g/mol
InChI Key: LXJXRIRHZLFYRP-UHFFFAOYSA-N
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Description

D-Glyceraldehyde 3-phosphate, also known as 3-phosphoglyceraldehyde or GAP, belongs to the class of organic compounds known as glyceraldehyde-3-phosphates. Glyceraldehyde-3-phosphates are compounds containing a glyceraldehyde substituted at position O3 by a phosphate group. D-Glyceraldehyde 3-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). D-Glyceraldehyde 3-phosphate has been found in human kidney and muscle tissues, and has also been primarily detected in blood. Within the cell, D-glyceraldehyde 3-phosphate is primarily located in the cytoplasm. D-Glyceraldehyde 3-phosphate exists in all eukaryotes, ranging from yeast to humans. D-Glyceraldehyde 3-phosphate participates in a number of enzymatic reactions. In particular, D-Glyceraldehyde 3-phosphate and dihydroxyacetone phosphate can be biosynthesized from fructose 1, 6-bisphosphate through the action of the enzyme fructose-bisphosphate aldolase a. Furthermore, D-Glyceraldehyde 3-phosphate can be biosynthesized from dihydroxyacetone phosphate;  which is catalyzed by the enzyme triosephosphate isomerase. Furthermore, Dihydroxyacetone phosphate and D-glyceraldehyde 3-phosphate can be biosynthesized from fructose 1, 6-bisphosphate through its interaction with the enzymes fructose-bisphosphate aldolase a and fructose-bisphosphate aldolase b. Finally, D-Glyceraldehyde 3-phosphate can be biosynthesized from dihydroxyacetone phosphate;  which is catalyzed by the enzyme triosephosphate isomerase. In humans, D-glyceraldehyde 3-phosphate is involved in the triosephosphate isomerase pathway, the pentose phosphate pathway, the fructose intolerance, hereditary pathway, and the glycolysis pathway. D-Glyceraldehyde 3-phosphate is also involved in several metabolic disorders, some of which include the mitochondrial electron transport chain pathway, the fanconi-bickel syndrome pathway, phosphoenolpyruvate carboxykinase deficiency 1 (pepck1), and the glycogen storage disease type 1A (GSD1a) or von gierke disease pathway.
Glyceraldehyde 3-phosphate is an aldotriose phosphate that is the 3-phospho derivative of glyceraldehyde. It is an important metabolic intermediate in several central metabolic pathways in all organisms. It has a role as a human metabolite, a plant metabolite and an Escherichia coli metabolite. It is an aldotriose phosphate and an aldehyde. It derives from a glyceraldehyde. It is a conjugate acid of a glyceraldehyde 3-phosphate(2-).
An aldotriose which is an important intermediate in glycolysis and in tryptophan biosynthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7O6P B091680 DL-Glyceraldehyde 3-phosphate CAS No. 142-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-hydroxy-3-oxopropyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJXRIRHZLFYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861814
Record name 2-Hydroxy-3-oxopropyl dihydrogen phosphate
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Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

591-59-3, 142-10-9
Record name 3-Phosphoglyceraldehyde
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Record name DL-Glyceraldehyde 3-phosphate
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Record name 2-Hydroxy-3-oxopropyl dihydrogen phosphate
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Record name DL-glyceraldehyde 3-phosphate
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Record name 3-PHOSPHOGLYCERALDEHYDE
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Foundational & Exploratory

The Pivotal Role of DL-Glyceraldehyde 3-Phosphate in Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Glyceraldehyde 3-phosphate (G3P) is a critical metabolic intermediate positioned at the heart of cellular energy production and biosynthetic pathways. As a triose phosphate, it represents a key nexus point in central carbon metabolism. This technical guide provides an in-depth exploration of G3P's core functions in cellular respiration, its interplay with adjacent metabolic routes, and the regulatory mechanisms governing its flux. Detailed experimental protocols for the characterization of key enzymes and the quantification of G3P are provided, alongside quantitative data and pathway visualizations, to serve as a comprehensive resource for researchers in metabolism and drug development.

Core Function of Glyceraldehyde 3-Phosphate in Glycolysis

Glyceraldehyde 3-phosphate is a central figure in the preparatory and payoff phases of glycolysis, the primary pathway for glucose catabolism.

Formation of Glyceraldehyde 3-Phosphate

G3P is primarily formed from the cleavage of fructose-1,6-bisphosphate by the enzyme fructose-bisphosphate aldolase . This reaction yields two distinct triose phosphates: G3P and dihydroxyacetone phosphate (DHAP).[1]

Fructose-1,6-bisphosphate ⇌ Glyceraldehyde 3-phosphate + Dihydroxyacetone phosphate

Isomerization of Triose Phosphates

While both G3P and DHAP are produced, only G3P can proceed directly into the subsequent steps of glycolysis. The enzyme triosephosphate isomerase (TPI) catalyzes the reversible interconversion of DHAP and G3P, ensuring that all carbon from the original glucose molecule can be utilized for energy production.[2][3] This isomerization is crucial for maximizing the ATP yield from glycolysis.

Dihydroxyacetone phosphate ⇌ Glyceraldehyde 3-phosphate

The Energy-Yielding Oxidation of G3P

The conversion of G3P marks the first energy-yielding step in glycolysis. The enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) catalyzes the oxidation and phosphorylation of G3P to form 1,3-bisphosphoglycerate .[4] This is a critical reaction for two reasons:

  • It generates a high-energy acyl phosphate bond.

  • It reduces NAD+ to NADH, a key electron carrier that will later be used in the electron transport chain to produce a significant amount of ATP under aerobic conditions.[5]

Glyceraldehyde 3-phosphate + NAD+ + Pi ⇌ 1,3-bisphosphoglycerate + NADH + H+

The reaction proceeds in two steps within the enzyme's active site: the oxidation of the aldehyde to a carboxylic acid, which is an exergonic reaction, followed by the endergonic transfer of an inorganic phosphate to form the final product.[4]

G3P as a Hub in Central Metabolism

Beyond glycolysis, G3P serves as a crucial intermediate linking several major metabolic pathways, highlighting its role as a key metabolic branchpoint.

Gluconeogenesis

In the anabolic pathway of gluconeogenesis, which synthesizes glucose from non-carbohydrate precursors, G3P is a vital intermediate. The glycolytic reactions from G3P to pyruvate are largely reversible under cellular conditions, allowing precursors like lactate, certain amino acids, and glycerol to be converted into G3P, which is then used to synthesize glucose.[6]

Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is essential for generating NADPH, which is required for reductive biosynthesis and protection against oxidative stress, and for producing precursors for nucleotide synthesis. G3P is a key product of the non-oxidative phase of the PPP, where transketolase and transaldolase enzymes interconvert pentose phosphates back into glycolytic intermediates, namely G3P and fructose 6-phosphate.[7] This connection allows the cell to modulate the flux through glycolysis and the PPP based on its metabolic needs.

Lipid Synthesis

G3P is a direct precursor for the backbone of glycerolipids, including triglycerides and phospholipids. Through the action of glycerol-3-phosphate dehydrogenase, DHAP (in equilibrium with G3P) is reduced to glycerol-3-phosphate.[8][9] This molecule serves as the foundational structure upon which fatty acids are attached to form phosphatidic acid, a key intermediate in the synthesis of all glycerolipids.[10][11]

Quantitative Data

The following tables summarize key thermodynamic and kinetic parameters for the primary enzymatic reactions involving G3P.

ReactionEnzymeΔG°' (kJ/mol)Cellular ΔG (kJ/mol)Reference(s)
DHAP ⇌ G3PTriosephosphate Isomerase+7.5 / +7.6-2.79[12][13]
G3P + NAD+ + Pi ⇌ 1,3-BPG + NADH + H+GAPDH+6.3N/A[14]
1,3-BPG + ADP ⇌ 3-PG + ATPPhosphoglycerate Kinase-16.2 to -22N/A[3]
Table 1: Thermodynamic Properties of G3P-Related Reactions. Note: Cellular ΔG values are dependent on intracellular concentrations of metabolites and can vary.
EnzymeSubstrateOrganism/SourceK_m_V_max_ (units)Reference(s)
Triosephosphate Isomerase (TIM)G3PN/A3.2 x 10⁻⁵ M (32 µM)171.1 µM/min[6]
Triosephosphate Isomerase (TIM)G3PN/A1.8 x 10⁻⁵ M (18 µM)82.5 µmol/(mL·s)[15][16]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)G3PMycobacterium tuberculosisVaried (0.02–2 mM)See reference[17]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)G3PL-G3PSee referenceSee reference[8]
Table 2: Selected Kinetic Parameters for TPI and GAPDH. Note: Kinetic values are highly dependent on experimental conditions (pH, temperature, buffer composition) and enzyme source.

Experimental Protocols

Protocol for Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) Activity Assay

This protocol is based on the spectrophotometric measurement of NAD+ reduction to NADH, which results in an increase in absorbance at 340 nm.[18]

Materials:

  • Spectrophotometer with temperature control (340 nm, 25°C)

  • Cuvettes

  • 0.015 M Sodium pyrophosphate buffer, pH 8.5, containing 0.03 M sodium arsenate

  • 7.5 mM NAD+ solution

  • 0.1 M Dithiothreitol (DTT)

  • 0.015 M this compound solution (7.5 mM D-G3P)

  • Enzyme sample (e.g., cell lysate, purified protein) diluted in pyrophosphate/arsenate buffer

Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate to 25°C.

  • Prepare a reaction mixture in a cuvette by adding:

    • 2.6 mL Pyrophosphate/arsenate buffer

    • 0.1 mL 7.5 mM NAD+

    • 0.1 mL 0.1 M DTT

    • 0.1 mL diluted enzyme sample

  • Incubate the cuvette in the spectrophotometer for 3-5 minutes to achieve temperature equilibrium and establish a blank rate.

  • Initiate the reaction by adding 0.1 mL of 0.015 M this compound.

  • Immediately begin recording the absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.

  • Enzyme activity (Units/mg) can be calculated using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6.22 x 10³ L·mol⁻¹·cm⁻¹.

Calculation: Units/mg = (ΔA340/min) / (6.22 * mg enzyme/mL reaction mixture)

One unit is defined as the amount of enzyme that catalyzes the reduction of one micromole of NAD+ per minute at 25°C and pH 8.5.

Protocol for Triosephosphate Isomerase (TPI) Activity Assay

This protocol utilizes a coupled enzyme reaction to measure TPI activity. TPI converts G3P to DHAP. In a commercial kit, TPI converts DHAP to G3P, which is then used by a developer enzyme mix to produce a colored or fluorescent product.[19][20] The following is a generalized protocol based on colorimetric assay kits.

Materials:

  • Microplate reader (450 nm)

  • 96-well microplate

  • TPI Assay Buffer

  • TPI Substrate (Dihydroxyacetone phosphate)

  • TPI Enzyme Mix (a coupling enzyme system)

  • TPI Developer

  • NADH Standard (for standard curve)

  • Sample (cell/tissue lysate)

Procedure:

  • Sample Preparation: Homogenize tissue (e.g., 5 mg) or cells (e.g., 1 x 10⁶) in 100 µL of ice-cold TPI Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.[20]

  • Standard Curve Preparation: Prepare a dilution series of the NADH standard (e.g., 0, 2.5, 5.0, 7.5, 10, 12.5 nmol/well) in a 96-well plate. Adjust the volume of each well to 50 µL with TPI Assay Buffer.[20]

  • Reaction Setup:

    • Add 2-50 µL of sample supernatant to desired wells. Adjust the volume to 50 µL with TPI Assay Buffer.

    • For each sample, prepare a parallel background control well.

  • Reaction Mix Preparation: Prepare a Reaction Mix for samples and standards, and a Background Control Mix (omitting the TPI substrate) for the background wells. A typical mix for one reaction contains:

    • Reaction Mix: 44 µL TPI Assay Buffer, 2 µL TPI Enzyme Mix, 2 µL TPI Developer, 2 µL TPI Substrate.

    • Background Control Mix: 46 µL TPI Assay Buffer, 2 µL TPI Enzyme Mix, 2 µL TPI Developer.

  • Add 50 µL of the Reaction Mix to each standard and sample well.

  • Add 50 µL of the Background Control Mix to each sample background control well.

  • Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C, taking readings every 2-3 minutes for 20-40 minutes.

  • Calculation:

    • Subtract the 0 standard reading from all standard readings. Plot the standard curve.

    • For each sample, subtract the background control reading from the sample reading.

    • Choose two time points (T1 and T2) in the linear range of the reaction and calculate the change in absorbance (ΔA450).

    • Determine the amount of NADH generated (B) from the standard curve.

    • Calculate TPI activity using the formula provided in the specific kit's manual.

One unit of TPI activity is the amount of enzyme that generates 1.0 µmol of NADH per minute at pH 7.4 at 37°C.[19]

Mandatory Visualizations

Glycolysis_G3P_Focus cluster_gapdh Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) F16BP Fructose-1,6-bisphosphate G3P Glyceraldehyde 3-Phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase BPG13 1,3-Bisphosphoglycerate G3P->BPG13 DHAP->G3P Triosephosphate Isomerase NAD NAD+ NADH NADH + H+ NAD->NADH Pi Pi Pi->BPG13

Figure 1. Central role of G3P in the glycolytic pathway.

Metabolic_Hub Glycolysis Glycolysis G3P Glyceraldehyde 3-Phosphate Glycolysis->G3P Gluconeogenesis Gluconeogenesis G3P->Gluconeogenesis PPP Pentose Phosphate Pathway G3P->PPP Pyruvate Pyruvate G3P->Pyruvate Glycolysis Payoff Phase DHAP DHAP G3P->DHAP TPI Glucose Glucose Gluconeogenesis->Glucose Ribose5P Ribose-5-P PPP->Ribose5P Lipid_Synth Lipid Synthesis (Triglycerides, Phospholipids) Glycerol3P Glycerol-3-P Glycerol3P->Lipid_Synth DHAP->Glycerol3P G3P Dehydrogenase

Figure 2. G3P as a central hub connecting major metabolic pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Sample Cells / Tissue Homogenize Homogenize in Assay Buffer Sample->Homogenize Centrifuge Centrifuge (10,000 x g, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant (Lysate) Centrifuge->Supernatant Add Add Lysate, Standards, & Reaction Mixes to Plate Supernatant->Add Setup Prepare Standards & Reaction Mixes Setup->Add Measure Kinetic Measurement (e.g., Abs @ 450nm) Add->Measure Plot Plot Standard Curve & Reaction Rates Measure->Plot Calculate Calculate Enzyme Activity (U/mg protein) Plot->Calculate

Figure 3. Generalized workflow for enzyme activity assays.

References

DL-Glyceraldehyde 3-phosphate structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

DL-Glyceraldehyde 3-Phosphate: A Comprehensive Technical Guide

Introduction

This compound (DL-G3P) is a pivotal intermediate metabolite in several core biochemical pathways, most notably glycolysis and gluconeogenesis.[1][2][3][4][5][6][7][8] As a phosphorylated three-carbon sugar (a triose phosphate), it occupies a central position in cellular energy metabolism and biosynthesis.[1][3] This molecule exists as a racemic mixture of D- and L-enantiomers.[1] The D-isomer is the biologically active form in the central metabolic pathways of most organisms, while the L-form has been noted for its bactericidal activity, particularly against Escherichia coli, by targeting enzymes in phospholipid biosynthesis.[1][2] This guide provides an in-depth overview of the structure, chemical properties, and biological significance of this compound, complete with experimental protocols and pathway visualizations for researchers in the fields of biochemistry and drug development.

Chemical Structure and Properties

This compound is the 3-phospho derivative of glyceraldehyde.[4] Its structure consists of a glyceraldehyde backbone with a phosphate group esterified to the third carbon.[1][3]

General and Chemical Identifiers

The following table summarizes the key identifiers and chemical formulas for this compound.

IdentifierValueSource(s)
IUPAC Name 2-hydroxy-3-oxopropyl dihydrogen phosphate[3]
Synonyms G3P, GADP, GAP, 3-Phosphoglyceraldehyde, Triose phosphate[3][6][8][9][10]
CAS Number 591-59-3[1][3][4][5][9]
EC Number 209-721-7[3][4]
Molecular Formula C₃H₇O₆P[3][4][5][8][9][10][11]
InChI Key LXJXRIRHZLFYRP-UHFFFAOYSA-N[1][3]
Physicochemical Properties

This table outlines the key physicochemical properties of this compound. Note that some values are predicted based on computational models.

PropertyValueSource(s)
Molecular Weight 170.06 g/mol [1][4][11]
Form Liquid (typically supplied as an aqueous solution)[4][9][11]
Solubility Water: 50 mg/mL[4][9]
Storage Temperature -20°C[4][9]
Stability ≥ 2 years at -20°C[9]
Boiling Point (Predicted) 399.2 ± 52.0 °C[4]
Density (Predicted) 1.721 ± 0.06 g/cm³[4]
pKa (Predicted) 1.80 ± 0.10[4]

Biological Role and Signaling Pathways

The primary role of glyceraldehyde 3-phosphate is as a key intermediate in the glycolytic pathway, which breaks down glucose to generate ATP and precursor molecules for other metabolic pathways.[12][13][14]

Glycolysis and Gluconeogenesis

In the sixth step of glycolysis, D-glyceraldehyde 3-phosphate is oxidized and phosphorylated by the enzyme Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) to form 1,3-bisphosphoglycerate.[12][13][14] This is a critical energy-yielding step, as it is coupled with the reduction of NAD⁺ to NADH.[12] The reaction is reversible and also participates in gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors.[1][13]

G3P is formed from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase, a reaction that also yields dihydroxyacetone phosphate (DHAP).[3][5] DHAP can be reversibly isomerized to G3P by triosephosphate isomerase, thus channeling both three-carbon units from fructose-1,6-bisphosphate into the subsequent steps of glycolysis.[1][5][11]

glycolysis_pathway F16BP Fructose-1,6-bisphosphate invis1 F16BP->invis1 DHAP Dihydroxyacetone Phosphate (DHAP) G3P Glyceraldehyde 3-Phosphate (G3P) DHAP->G3P Triosephosphate Isomerase BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH + NAD⁺ + Pi - NADH - H⁺ invis1->DHAP Aldolase invis1->G3P Aldolase invis2

Caption: Central role of G3P in the glycolytic pathway.

Other Metabolic Roles

Beyond central carbon metabolism, G3P is also involved in:

  • Photosynthesis (Calvin Cycle): In plants and algae, G3P is a product of the Calvin cycle and is used to regenerate ribulose-1,5-bisphosphate (RuBP) and to synthesize sugars for the rest of the plant.[3][8]

  • Tryptophan Biosynthesis: G3P serves as a byproduct in the pathway for synthesizing the essential amino acid tryptophan.[3][6]

  • Thiamine (Vitamin B₁) Biosynthesis: It is a reactant in the biosynthesis of thiamine.[3]

Experimental Protocols

This section details methodologies for key experiments involving this compound, including its synthesis and its use as a substrate in enzyme assays.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay

This spectrophotometric assay measures the activity of GAPDH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[1][15][16]

Principle: G3P + NAD⁺ + Pᵢ --GAPDH--> 1,3-Bisphosphoglycerate + NADH + H⁺

Materials:

  • 0.015 M Sodium pyrophosphate buffer, pH 8.5, containing 0.03 M sodium arsenate[16]

  • 7.5 mM NAD⁺ solution[16]

  • 0.1 M Dithiothreitol (DTT)[16]

  • 0.015 M this compound (substrate)[1][16]

  • Purified GAPDH enzyme solution

  • Spectrophotometer capable of reading at 340 nm, with temperature control[16]

Methodology:

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C.[16]

  • Prepare a reaction mixture in a cuvette by combining:

    • 2.6 mL Pyrophosphate/arsenate buffer

    • 0.1 mL 7.5 mM NAD⁺

    • 0.1 mL 0.1 M DTT

    • 0.1 mL appropriately diluted enzyme solution[16]

  • Incubate the mixture in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a baseline rate of absorbance change.[16]

  • Initiate the reaction by adding 0.1 mL of 0.015 M this compound solution.[16]

  • Immediately begin recording the absorbance at 340 nm for 3-5 minutes.[16]

  • Calculate the rate of change in absorbance (ΔA₃₄₀/minute) from the initial linear portion of the curve. Enzyme activity is proportional to this rate.[1][16]

gapdh_assay_workflow prep Prepare Reagents (Buffer, NAD⁺, DTT, Enzyme) mix Mix Reagents in Cuvette (excluding substrate) prep->mix equil Equilibrate at 25°C (3-5 min) Establish Baseline mix->equil add_g3p Initiate Reaction: Add DL-G3P Substrate equil->add_g3p measure Measure Absorbance at 340 nm (3-5 min) add_g3p->measure analyze Calculate ΔA₃₄₀/min Determine Enzyme Activity measure->analyze

Caption: Workflow for the GAPDH enzymatic activity assay.

Chemoenzymatic Synthesis of D-Glyceraldehyde 3-Phosphate

This protocol, based on the work of Tian et al. (2010), describes a two-step method for synthesizing D-G3P, which can be adapted for the racemic DL-form.[1]

Principle: The synthesis involves the chemical phosphorylation of a protected glyceraldehyde, followed by deprotection. For the DL-form, a racemic glyceraldehyde starting material would be used.[1]

Methodology:

  • Phosphorylation: React D-glyceraldehyde (or DL-glyceraldehyde) with a suitable protected phosphate donor. This step requires careful control of reaction conditions to ensure regioselectivity for the primary hydroxyl group.

  • Deprotection: Remove the protecting groups from the phosphate moiety under controlled acidic conditions to yield the final G3P product.[1]

  • Purification: The product is typically purified using chromatographic techniques, such as ion-exchange chromatography, to separate it from unreacted starting materials and byproducts.

  • Verification: The identity and purity of the synthesized G3P should be confirmed using analytical methods like NMR (see below) and mass spectrometry. For chiral synthesis, purity can be verified using chiral chromatography or specific enzymatic assays.[1]

synthesis_logic start Glyceraldehyde (D- or DL-) step1 Step 1: Chemical Phosphorylation start->step1 + Protected Phosphate Donor intermediate Protected G3P Intermediate step1->intermediate step2 Step 2: Acidic Deprotection intermediate->step2 product Final Product: Glyceraldehyde 3-Phosphate step2->product

Caption: Logical workflow for the synthesis of G3P.

Characterization by ³¹P-NMR Spectroscopy

³¹P-NMR is a powerful non-invasive technique to monitor the phosphorylation of glyceraldehyde and characterize the resulting G3P in solution.[1]

Principle: The phosphorus nucleus (³¹P) has a distinct NMR signal that is highly sensitive to its chemical environment. The formation of the phosphate ester bond in G3P results in a characteristic chemical shift.

Methodology:

  • Sample Preparation: Dissolve the synthesized G3P or the reaction mixture in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire the ³¹P-NMR spectrum. The signal for G3P is expected to appear in the phosphate monoester region of the spectrum, typically around δ 3–5 ppm.[1]

  • Kinetic Analysis: For real-time monitoring of the synthesis reaction, spectra can be acquired at regular intervals. The increase in the intensity of the G3P signal over time can be used to determine reaction kinetics and conversion rates.[1]

  • Internal Standard: For quantitative analysis, a known concentration of an internal standard (e.g., methylphosphonic acid) can be added to the sample.

References

The Pivotal Role of DL-Glyceraldehyde 3-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of DL-Glyceraldehyde 3-phosphate (G3P) within the pentose phosphate pathway (PPP). G3P, a key glycolytic intermediate, acts as a critical node connecting glycolysis and the non-oxidative branch of the PPP. This document provides a comprehensive overview of its biochemical functions, regulatory significance, and the experimental methodologies used to study its dynamics.

Core Function of Glyceraldehyde 3-Phosphate in the Non-Oxidative Pentose Phosphate Pathway

This compound is a central intermediate in the non-oxidative phase of the pentose phosphate pathway.[1][2] This series of reversible reactions interconverts pentose phosphates and glycolytic intermediates, allowing the cell to adapt to varying metabolic demands for NADPH, ribose-5-phosphate, and ATP.[1][2] G3P, along with fructose 6-phosphate, serves as a key link between the PPP and glycolysis.[1]

The primary enzymes responsible for the interconversion of G3P within the non-oxidative PPP are transketolase and transaldolase.[1][3]

  • Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. In two key reactions involving G3P, transketolase:

    • Transfers a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate, producing sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate .[4][5]

    • Transfers a two-carbon unit from xylulose 5-phosphate to erythrose 4-phosphate, yielding fructose 6-phosphate and glyceraldehyde 3-phosphate .[4][5]

  • Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor.[3][6] It facilitates the reaction between sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate to produce erythrose 4-phosphate and fructose 6-phosphate.[3][6]

The reversibility of these reactions is crucial for metabolic flexibility. Depending on the cellular needs, the non-oxidative PPP can be directed to:

  • Generate Ribose 5-Phosphate: In rapidly dividing cells, there is a high demand for ribose 5-phosphate for nucleotide and nucleic acid synthesis. In such cases, the non-oxidative PPP can run in reverse, utilizing fructose 6-phosphate and G3P from glycolysis to produce ribose 5-phosphate.[2]

  • Metabolize Excess Pentose Phosphates: When the primary need is for NADPH produced by the oxidative PPP, the resulting pentose phosphates can be converted back into glycolytic intermediates (fructose 6-phosphate and G3P) to be either re-oxidized in the PPP to produce more NADPH or enter glycolysis for ATP production.[2]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes that metabolize G3P in the pentose phosphate pathway and the intracellular concentrations of relevant metabolites.

Table 1: Kinetic Parameters of Transaldolase

SubstrateApparent Km (mM)Tissue
Erythrose 4-phosphate0.13Normal Rat Liver
Erythrose 4-phosphate0.17Rat Hepatoma 3924A
Fructose 6-phosphate0.30 - 0.35Normal Rat Liver and Hepatoma

Data from Heinrich, P. C., Morris, H. P., & Weber, G. (1976). Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) activities in normal, neoplastic, differentiating, and regenerating liver. Cancer Research, 36(9), 3189-3197.[7]

Table 2: Intracellular Concentrations of Pentose Phosphate Pathway Intermediates

MetaboliteConcentration (µM)Organism/Cell TypeConditions
Glyceraldehyde 3-phosphate~150E. histolyticaStandard Culture
Ribose 5-phosphate / Ribulose 5-phosphateVariableS. melilotiGrowth on glucose
Sedoheptulose 7-phosphateVariableS. melilotiGrowth on glucose
Fructose 6-phosphate~1000S. cerevisiaeGlucose exposure
Glucose 6-phosphate~2000S. cerevisiaeGlucose exposure

Concentrations are approximate and can vary significantly based on the organism, cell type, and metabolic state. Data compiled from various sources.[1][8][9]

Regulatory Role of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

While a central enzyme in glycolysis, GAPDH plays a crucial regulatory role in directing metabolic flux between glycolysis and the pentose phosphate pathway.[10][11] This regulation is particularly important under conditions of oxidative stress.[12][13]

Oxidative stress, characterized by an increase in reactive oxygen species (ROS), leads to the rapid inactivation of GAPDH through the oxidation of a critical cysteine residue in its active site.[2][12] This inhibition of GAPDH slows down the glycolytic flux, causing an accumulation of upstream glycolytic intermediates, including glucose 6-phosphate. The increased availability of glucose 6-phosphate shunts it into the oxidative branch of the PPP, leading to an increased production of NADPH.[10][14] This NADPH is essential for the regeneration of reduced glutathione and other antioxidant systems that combat oxidative stress.[2]

Therefore, the modulation of GAPDH activity acts as a metabolic switch, redirecting glucose metabolism from energy production (glycolysis) to the production of reducing equivalents (PPP) to protect the cell from oxidative damage.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of G3P in the pentose phosphate pathway.

Measurement of Transaldolase Activity

This protocol is based on a continuous spectrophotometric rate determination method.

Principle:

The production of glyceraldehyde 3-phosphate (G3P) from fructose 6-phosphate and erythrose 4-phosphate by transaldolase is coupled to the oxidation of NADH by α-glycerophosphate dehydrogenase and triosephosphate isomerase. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the transaldolase activity.

Reagents:

  • 250 mM Glycylglycine Buffer, pH 7.7

  • 100 mM D-Erythrose 4-Phosphate Solution

  • 200 mM D-Fructose 6-Phosphate Solution

  • 300 mM Magnesium Chloride Solution

  • 2.6 mM β-NADH Solution

  • α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase Enzyme Solution (0.1 mg/ml)

  • Transaldolase-containing sample (e.g., cell lysate)

Procedure:

  • Prepare a reaction mixture by combining the following in a cuvette:

    • Glycylglycine Buffer

    • D-Erythrose 4-Phosphate Solution

    • D-Fructose 6-Phosphate Solution

    • Magnesium Chloride Solution

    • β-NADH Solution

    • α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase Enzyme Solution

  • Incubate the mixture at 25°C for a few minutes to reach thermal equilibrium.

  • Initiate the reaction by adding the transaldolase-containing sample.

  • Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340nm/min) from the linear portion of the curve.

  • Run a blank reaction without the transaldolase sample to correct for any background NADH oxidation.

  • Calculate the transaldolase activity using the molar extinction coefficient of NADH (6.22 mM-1cm-1 at 340 nm).

Unit Definition:

One unit of transaldolase will produce 1.0 µmole of D-glyceraldehyde 3-phosphate from D-fructose 6-phosphate per minute at pH 7.7 at 25°C.

Measurement of Transketolase Activity

This protocol describes an optical method for assaying transketolase activity using xylulose 5-phosphate as a substrate.

Principle:

The glyceraldehyde 3-phosphate produced by transketolase from the dismutation of xylulose 5-phosphate is measured using the auxiliary enzyme glyceraldehyde phosphate dehydrogenase, which reduces NAD+ to NADH. The increase in absorbance at 340 nm is proportional to the transketolase activity.[15][16]

Reagents:

  • 50 mM Tris-HCl buffer, pH 7.6

  • 5 mM MgCl2

  • 0.2 mM Thiamine pyrophosphate (TPP)

  • 1 mM NAD+

  • 10 mM Cysteine

  • 5 mM Xylulose 5-phosphate

  • Glyceraldehyde phosphate dehydrogenase (excess activity)

  • Transketolase-containing sample

Procedure:

  • Combine the Tris-HCl buffer, MgCl2, TPP, NAD+, cysteine, and glyceraldehyde phosphate dehydrogenase in a cuvette.

  • Add the transketolase-containing sample and incubate for 2-3 minutes at the assay temperature (e.g., 37°C).

  • Initiate the reaction by adding xylulose 5-phosphate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Determine the linear rate of NADH formation.

  • Calculate the transketolase activity based on the molar extinction coefficient of NADH.

Quantification of Glyceraldehyde 3-Phosphate

This protocol outlines the enzymatic quantification of G3P in cell extracts.

Principle:

G3P is converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase, and then DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in NADH is measured spectrophotometrically at 340 nm.[9]

Reagents:

  • Tris buffer (e.g., 50 mM, pH 7.5)

  • 1 mM MgCl2

  • 0.2 mM NADH

  • Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase enzyme mixture

  • Perchloric acid

  • Potassium carbonate

Procedure:

  • Extraction:

    • Rapidly quench the metabolism of the cell sample (e.g., by freezing in liquid nitrogen).

    • Extract the metabolites with cold perchloric acid.

    • Neutralize the extract with potassium carbonate and remove the perchlorate precipitate by centrifugation.

  • Assay:

    • In a cuvette, combine the Tris buffer, MgCl2, NADH, and the neutralized cell extract.

    • Measure the initial absorbance at 340 nm (A1).

    • Add the glycerol-3-phosphate dehydrogenase/triosephosphate isomerase enzyme mixture to start the reaction.

    • Incubate until the reaction is complete (i.e., the absorbance at 340 nm is stable).

    • Measure the final absorbance at 340 nm (A2).

  • Calculation:

    • The change in absorbance (A1 - A2) is proportional to the amount of G3P in the sample.

    • Calculate the concentration of G3P using the molar extinction coefficient of NADH.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Non_Oxidative_PPP X5P Xylulose 5-P TKT1 Transketolase X5P->TKT1 TKT2 Transketolase X5P->TKT2 R5P Ribose 5-P R5P->TKT1 G3P Glyceraldehyde 3-P TAL Transaldolase G3P->TAL S7P Sedoheptulose 7-P S7P->TAL E4P Erythrose 4-P E4P->TKT2 F6P Fructose 6-P TKT1->G3P TKT1->S7P TAL->E4P TAL->F6P TKT2->G3P TKT2->F6P

Caption: The central role of G3P in the non-oxidative pentose phosphate pathway.

GAPDH_Regulation cluster_glycolysis Glycolytic Pathway cluster_ppp PPP Response Oxidative_Stress Oxidative Stress (Increased ROS) GAPDH_Active GAPDH (Active) Oxidative_Stress->GAPDH_Active inactivates Glycolysis Glycolysis GAPDH_Active->Glycolysis promotes GAPDH_Inactive GAPDH (Inactive) (Oxidized Cysteine) GAPDH_Inactive->Glycolysis inhibits G6P Glucose 6-P G6P->Glycolysis PPP Pentose Phosphate Pathway (Oxidative) G6P->PPP NADPH NADPH PPP->NADPH Antioxidant_Defense Antioxidant Defense NADPH->Antioxidant_Defense Antioxidant_Defense->Oxidative_Stress counteracts

Caption: Regulation of metabolic flux by GAPDH under oxidative stress.

Transaldolase_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, Substrates, NADH, Coupling Enzymes) start->prep_reagents equilibrate Equilibrate at 25°C prep_reagents->equilibrate add_sample Add Transaldolase Sample equilibrate->add_sample monitor_abs Monitor Absorbance at 340 nm add_sample->monitor_abs calculate_rate Calculate ΔA/min monitor_abs->calculate_rate calculate_activity Calculate Transaldolase Activity calculate_rate->calculate_activity run_blank Run Blank Reaction run_blank->calculate_activity end End calculate_activity->end

Caption: Experimental workflow for the transaldolase activity assay.

References

A Technical Guide to DL-Glyceraldehyde 3-Phosphate: A Critical Nexus in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Glyceraldehyde 3-phosphate (G3P) is a pivotal metabolic intermediate positioned at the crossroads of several fundamental biochemical pathways, most notably glycolysis and lipid biosynthesis.[1] As a three-carbon phosphorylated sugar, G3P, specifically its biologically active D-isomer, serves as a primary link between carbohydrate catabolism and the anabolic processes of glycerolipid synthesis.[1][2] Understanding its role is crucial for research in metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease, as well as for the development of targeted therapeutics. This guide provides an in-depth examination of the biochemical connection of G3P to lipid metabolism, detailed experimental protocols, and quantitative data summaries.

The Core Connection: From Glycolytic Intermediate to Lipid Backbone

The entry of glyceraldehyde 3-phosphate into lipid metabolism is not direct but occurs via its conversion to sn-glycerol 3-phosphate, the foundational backbone for all glycerolipids.[3][4] This conversion process bridges the high-energy flux of glycolysis with the energy storage functions of lipid synthesis.

The process unfolds in two key enzymatic steps:

  • Isomerization to Dihydroxyacetone Phosphate (DHAP): D-glyceraldehyde 3-phosphate is rapidly and reversibly isomerized into dihydroxyacetone phosphate (DHAP) by the enzyme triose phosphate isomerase .[5][6] This equilibrium strongly favors DHAP, ensuring a ready supply for the subsequent reduction step.

  • Reduction to Glycerol 3-Phosphate: DHAP is then reduced to sn-glycerol 3-phosphate. This reaction is catalyzed by glycerol-3-phosphate dehydrogenase (GPDH) , utilizing NADH as a reducing agent.[7][8]

The resulting glycerol 3-phosphate is the direct precursor for the synthesis of both triacylglycerols (the primary form of energy storage) and glycerophospholipids (the main structural components of cellular membranes).[3][9]

G3P_to_Glycerol3P cluster_glycolysis From Glycolysis cluster_lipid_synthesis To Lipid Synthesis Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate G3P D-Glyceraldehyde 3-Phosphate Fructose-1,6-bisphosphate->G3P Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) Fructose-1,6-bisphosphate->DHAP Aldolase G3P->DHAP Triose Phosphate Isomerase Glycerol3P Glycerol 3-Phosphate DHAP->Glycerol3P Glycerol-3-Phosphate Dehydrogenase (GPDH) NADH -> NAD+

Figure 1: Conversion of G3P to the Glycerol 3-Phosphate backbone.

Glyceraldehyde 3-Phosphate in Triacylglycerol (TAG) Synthesis

The primary pathway for de novo triacylglycerol synthesis is the Kennedy pathway , which utilizes the glycerol 3-phosphate derived from G3P.[10][11] This evolutionarily conserved process occurs predominantly in the liver and adipose tissue and involves four sequential acylation and dephosphorylation steps.[12][13]

  • Formation of Lysophosphatidic Acid: Glycerol 3-phosphate is acylated at the sn-1 position with a fatty acyl-CoA, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT) .[11][14]

  • Formation of Phosphatidic Acid: The resulting lysophosphatidic acid is then acylated at the sn-2 position by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to form phosphatidic acid.[9][15]

  • Formation of Diacylglycerol (DAG): The phosphate group is removed from phosphatidic acid by phosphatidic acid phosphatase (PAP) , yielding diacylglycerol.[11]

  • Formation of Triacylglycerol (TAG): Finally, a third fatty acyl-CoA is added to the DAG molecule by diacylglycerol acyltransferase (DGAT) to produce triacylglycerol.[11][15]

Kennedy_Pathway G3P Glycerol 3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT CoA1 CoA LPA->CoA1 DAG Diacylglycerol (DAG) PA->DAG PAP CoA2 CoA PA->CoA2 TAG Triacylglycerol (TAG) DAG->TAG DGAT Pi Pi DAG->Pi CoA3 CoA TAG->CoA3 FattyAcylCoA1 Fatty Acyl-CoA FattyAcylCoA1->LPA FattyAcylCoA2 Fatty Acyl-CoA FattyAcylCoA2->PA FattyAcylCoA3 Fatty Acyl-CoA FattyAcylCoA3->TAG

Figure 2: The Kennedy Pathway for Triacylglycerol (TAG) Synthesis.

Role in Glycerophospholipid Biosynthesis

Phosphatidic acid, the intermediate synthesized from glycerol 3-phosphate, is a critical branch-point metabolite.[9][14] Besides being a precursor for TAGs, it is the parent compound for the de novo synthesis of all major glycerophospholipids, the primary building blocks of cellular membranes.[9][16]

From phosphatidic acid, two main branches lead to the formation of different phospholipid classes:

  • CDP-Diacylglycerol Branch: Phosphatidic acid reacts with CTP to form CDP-diacylglycerol, a high-energy intermediate. This molecule is a precursor for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL).[9]

  • Diacylglycerol (DAG) Branch: As in TAG synthesis, phosphatidic acid is converted to diacylglycerol. This DAG can then be used to synthesize phosphatidylcholine (PC) and phosphatidylethanolamine (PE) through the Kennedy pathway for phospholipids.[14]

Phospholipid_Synthesis G3P Glycerol 3-Phosphate PA Phosphatidic Acid G3P->PA Acylation (x2) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CTP -> PPi DAG Diacylglycerol (DAG) PA->DAG PAP (dephosphorylation) PI Phosphatidylinositol (PI) CDP_DAG->PI PG Phosphatidylglycerol (PG) CDP_DAG->PG PC Phosphatidylcholine (PC) DAG->PC PE Phosphatidylethanolamine (PE) DAG->PE TAG Triacylglycerol (TAG) DAG->TAG CL Cardiolipin (CL) PG->CL

Figure 3: Phosphatidic acid as a branch point for lipid synthesis.

Regulatory Aspects and Metabolic Integration

The flux of G3P into lipid synthesis is tightly regulated and integrated with the cell's overall metabolic state.

  • Substrate Availability: The rate of glycolysis directly dictates the availability of DHAP and G3P.[4] In high-glucose, insulin-stimulated states, increased glycolytic flux provides ample substrate for conversion into glycerol 3-phosphate, thereby promoting TAG synthesis for energy storage.[12]

  • Enzyme Regulation: The activity of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), which catalyzes the conversion of G3P to 1,3-bisphosphoglycerate in glycolysis, can be regulated by post-translational modifications like acetylation.[17] This regulation can influence the direction of carbon flow, either proceeding through glycolysis for ATP production or being diverted towards the pentose phosphate pathway or lipid synthesis.[17][18]

  • Glycerol-3-Phosphate Shuttle: The glycerol-3-phosphate shuttle system, involving both cytosolic (GPD1) and mitochondrial (GPD2) isoforms of GPDH, transfers reducing equivalents (NADH) from the cytosol into the mitochondrial electron transport chain.[3][7] This shuttle is a key link between carbohydrate metabolism, lipid metabolism, and cellular respiration.[19][20]

Experimental Protocols

Accurate quantification of G3P and related enzyme activities is essential for studying its metabolic roles.

Protocol 1: Measurement of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) Activity

This protocol is based on a continuous spectrophotometric rate determination assay.[21] The principle involves a coupled reaction where the product of GAPDH, 1,3-bisphosphoglycerate, is used to oxidize NADH, leading to a decrease in absorbance at 340 nm.

Table 1: Reagents and Conditions for GAPDH Activity Assay

ComponentDescription
Principle The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm. The reaction is coupled with 3-Phosphoglyceric Phosphokinase (3-PGK).[21]
Wavelength 340 nm
Temperature 25°C
pH 7.6
Reaction Cocktail Triethanolamine Buffer (100 mM), 3-Phosphoglyceric Acid (3-PGA, 5 mM), ATP (1 mM), L-Cysteine (4 mM), Magnesium Sulfate (MgSO4, 2 mM), β-NADH (0.2 mM), 3-PGK (10 units).[21]
Initiation The reaction is initiated by adding the enzyme sample (GAPDH).
Measurement Record the decrease in A340nm for approximately 5 minutes. The rate is determined from the maximum linear portion of the curve.[21]
Calculation Activity (units/ml) = (ΔA340nm/min * Total Volume) / (6.22 * Sample Volume), where 6.22 is the millimolar extinction coefficient for NADH.[22]
Protocol 2: Quantification of Glyceraldehyde 3-Phosphate (G3P)

This protocol outlines a fluorometric assay for the sensitive measurement of G3P in biological samples.

G3P_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure Homogenize Homogenize Cells/Tissue in Assay Buffer Centrifuge Centrifuge at 10,000 x g to Remove Debris Homogenize->Centrifuge Collect Collect Supernatant (Lysate) Centrifuge->Collect AddSample Add Sample Lysate to Microplate Well Collect->AddSample AddMix Add Reaction Mix (Developer + Enzyme Mix) AddSample->AddMix Incubate Incubate at 37°C AddMix->Incubate Measure Measure Fluorescence (Ex/Em = 535/587 nm) in Kinetic Mode Incubate->Measure

Figure 4: General workflow for a fluorometric G3P assay.

Table 2: Protocol for Fluorometric G3P Assay

StepDescription
Principle The assay involves an enzyme mix that oxidizes G3P, producing an intermediate that reduces a non-fluorescent probe to a highly fluorescent product. The fluorescence intensity is directly proportional to the G3P concentration.
Sample Prep Homogenize ~10 mg of tissue or 2 x 10^6 cells in ice-cold assay buffer. Centrifuge at 10,000 x g for 10 minutes to remove insoluble material. The supernatant is used for the assay.
Reaction Setup Add 50 µL of sample to a 96-well plate. Prepare a Reaction Mix containing Assay Buffer, a fluorescent probe (e.g., PicoProbe™), and an enzyme mix. Add 50 µL of the Reaction Mix to each sample well.
Measurement Measure fluorescence output immediately in a microplate reader (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes.
Quantification A standard curve is generated using known concentrations of G3P. The G3P concentration in the sample is determined by comparing its fluorescence rate to the standard curve.
Protocol 3: General Workflow for Lipidomics Analysis

Lipidomics studies aim to identify and quantify the complete set of lipids in a biological system. This provides a snapshot of the ultimate downstream products of pathways involving G3P.

Table 3: Key Steps in a Lipidomics Workflow

StepMethodology
1. Lipid Extraction Typically performed using a biphasic solvent system, such as the Folch or Bligh-Dyer methods, to separate lipids from other cellular components.
2. Data Acquisition Mass spectrometry (MS) is the primary analytical technique. It is often coupled with liquid chromatography (LC-MS) for separation of lipid species prior to detection. Direct infusion "shotgun" lipidomics is also used.[23][24]
3. Data Preprocessing Raw data requires noise filtering, peak detection, and alignment across different samples using software like xcms or LipidMS.[23]
4. Lipid Identification Lipids are identified by comparing their mass-to-charge ratio (m/z) and fragmentation patterns (from MS/MS) to lipid databases (e.g., LIPID MAPS).[25]
5. Statistical Analysis Multivariate analysis (e.g., PCA, PLS-DA) is used to identify lipids that are significantly different between experimental groups. Tools like MetaboAnalyst are commonly used.[23][26]
6. Pathway Analysis Differentially abundant lipids are mapped to metabolic pathways (e.g., using KEGG or Reactome) to provide biological context and understand the functional implications of the observed lipid changes.[26]

Conclusion

This compound is far more than a simple glycolytic intermediate; it is a critical regulatory and substrate node that directly fuels the synthesis of the body's major lipid classes. The conversion of G3P to glycerol 3-phosphate provides the essential scaffold for building both energy-storing triacylglycerols and membrane-defining glycerophospholipids. For researchers in metabolic science and drug development, the enzymes and pathways that govern the fate of G3P represent promising targets for therapeutic intervention in a host of metabolic disorders. A thorough understanding of this connection, supported by robust experimental methodologies, is fundamental to advancing our knowledge of cellular energy homeostasis and disease pathophysiology.

References

Methodological & Application

Quantitative Analysis of DL-Glyceraldehyde 3-Phosphate in Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Glyceraldehyde 3-phosphate (G3P) is a pivotal intermediate in central carbon metabolism, playing a crucial role in both glycolysis and gluconeogenesis.[1] As the product of fructose-1,6-bisphosphate cleavage, G3P stands at a metabolic crossroads, feeding into energy production and biosynthetic pathways. The accurate quantification of intracellular G3P levels is therefore essential for understanding cellular energy status, investigating metabolic disorders, and in the development of therapeutic agents targeting metabolic pathways. This document provides detailed application notes and protocols for the quantitative analysis of G3P in cell lysates using two common analytical methods: a fluorometric enzymatic assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway Context: Glycolysis

Glyceraldehyde 3-phosphate is a key intermediate in the glycolytic pathway, the universal process for cellular energy production through the breakdown of glucose. The pathway consists of a series of enzymatic reactions that convert one molecule of glucose into two molecules of pyruvate, generating ATP and NADH in the process.[2][3]

Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P PGI F16BP Fructose-1,6-BP F6P->F16BP PFK-1 DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-P F16BP->G3P Aldolase DHAP->G3P BPG13 1,3-Bisphospho-glycerate G3P->BPG13 GAPDH PG3 3-Phospho-glycerate BPG13->PG3 PGK PG2 2-Phospho-glycerate PG3->PG2 PGM PEP Phosphoenol-pyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK

Figure 1: Key steps of the Glycolysis pathway highlighting Glyceraldehyde 3-phosphate.

Data Presentation: Intracellular G3P Concentrations

The intracellular concentration of G3P can vary significantly depending on the cell type, metabolic state, and experimental conditions. The following tables summarize representative quantitative data from the literature.

Cell Line/TissueConditionG3P Concentration (nmol/10^6 cells or nmol/mg protein)Reference
Human Cancer CellsControlBaseline levels vary[4]
Human Cancer CellsGAPDH knockdown/inhibitionIncreased G3P concentration[4]
Rat Liver-~2.5 nmol/mg protein[5]
3T3-L1 Cells-~1.5 nmol/mg protein[5]
HeLa Cells-~1.0 nmol/mg protein[5]

Note: The values presented are approximate and can vary based on the specific experimental conditions and quantification methods used.

Experimental Workflow Overview

The general workflow for the quantitative analysis of G3P in cell lysates involves several key steps, from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing CellCulture Cell Culture CellHarvest Cell Harvesting CellCulture->CellHarvest CellLysis Cell Lysis CellHarvest->CellLysis ProteinQuant Protein Quantification CellLysis->ProteinQuant FluorometricAssay Fluorometric Assay ProteinQuant->FluorometricAssay LCMS LC-MS/MS ProteinQuant->LCMS StandardCurve Standard Curve Generation FluorometricAssay->StandardCurve LCMS->StandardCurve DataAnalysis Data Analysis & Normalization StandardCurve->DataAnalysis Quantification Final Quantification DataAnalysis->Quantification

Figure 2: General experimental workflow for G3P quantification in cell lysates.

Experimental Protocols

Protocol 1: Fluorometric Enzymatic Assay

This protocol is based on the principle that G3P is oxidized by a G3P developer, leading to the generation of a fluorescent product. The fluorescence intensity is directly proportional to the G3P concentration in the sample.[1][6][7]

Materials:

  • Glyceraldehyde 3-Phosphate Assay Kit (Fluorometric) (e.g., Abcam ab273344 or similar)

  • 96-well black microplate with a clear bottom

  • Microplate reader capable of measuring fluorescence at Ex/Em = 535/587 nm

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Ice

Procedure:

  • Sample Preparation:

    • Culture cells to the desired density (e.g., 80-90% confluency).

    • Harvest cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells). For example, start with 1 x 10^6 cells.[8]

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of ice-cold G3P Assay Buffer provided in the kit.

    • Homogenize the cells by pipetting up and down or by using a Dounce homogenizer.

    • Incubate the lysate on ice for 10 minutes.

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). Protein concentration should typically be in the range of 0.05-1 µg/µL.[9] Dilute the lysate with G3P Assay Buffer if necessary.

  • Standard Curve Preparation:

    • Prepare a G3P standard solution by reconstituting the provided standard in deionized water to a stock concentration (e.g., 20 mM).[9]

    • Perform serial dilutions of the G3P standard stock solution with G3P Assay Buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).

  • Reaction Setup:

    • Add 50 µL of each standard and sample into separate wells of the 96-well plate.

    • Prepare a Reaction Mix according to the kit's instructions. This typically involves mixing the G3P developer and G3P enzyme mix.

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

  • Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at Ex/Em = 535/587 nm using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank (0 µM standard) from all other readings.

    • Plot the fluorescence values of the standards against their concentrations to generate a standard curve.

    • Determine the G3P concentration in the samples from the standard curve.

    • Normalize the G3P concentration to the protein concentration of the cell lysate (e.g., in nmol/mg protein).

Protocol 2: LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity for the quantification of G3P and other metabolites. This protocol provides a general guideline; specific parameters may need to be optimized for the instrument used.

Materials:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer

  • C18 reverse-phase column

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • G3P analytical standard

  • Isotopically labeled internal standard (e.g., 13C3-G3P)

Procedure:

  • Sample Preparation (Metabolite Extraction):

    • Harvest and wash cells as described in Protocol 1.

    • To quench metabolism and extract metabolites, add 1 mL of ice-cold 80% methanol to the cell pellet (for approximately 1 x 10^6 cells).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the reconstituted sample onto the C18 column.

      • Use a gradient elution with Mobile Phase A (e.g., 10 mM ammonium acetate in water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile).

      • A typical gradient might be: 0-2 min, 2% B; 2-10 min, 2-98% B; 10-12 min, 98% B; 12-12.1 min, 98-2% B; 12.1-15 min, 2% B.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for G3P is m/z 169.

      • Optimize the fragmentor voltage and collision energy to identify the most abundant and specific product ions for G3P and the internal standard.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of the G3P analytical standard.

    • Integrate the peak areas for the specific MRM transitions of G3P and the internal standard in both the standards and the samples.

    • Calculate the ratio of the G3P peak area to the internal standard peak area.

    • Determine the concentration of G3P in the samples by interpolating from the standard curve.

    • Normalize the G3P concentration to the number of cells or protein content.

Conclusion

The quantitative analysis of this compound in cell lysates is a critical tool for researchers in various fields. The choice between a fluorometric enzymatic assay and an LC-MS/MS method will depend on the specific requirements for sensitivity, specificity, and throughput. The protocols provided herein offer detailed guidance for performing these analyses, enabling the accurate determination of intracellular G3P levels and providing valuable insights into cellular metabolism.

References

Application Notes and Protocols for DL-Glyceraldehyde 3-Phosphate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Glyceraldehyde 3-phosphate (DL-G3P) is a pivotal intermediate in central metabolic pathways, including glycolysis and gluconeogenesis.[1][2][3] It serves as a substrate for numerous enzymes, most notably Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), making it an essential reagent in metabolic research, enzyme kinetics studies, and drug screening assays.[4] This document provides detailed application notes and protocols for the preparation, storage, and use of DL-G3P solutions in experimental settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Synonyms G3P, GADP, 3-Phosphoglyceraldehyde
Molecular Formula C₃H₇O₆P[1]
Molecular Weight 170.06 g/mol [5][6]
Appearance Typically supplied as a colorless aqueous solution
Solubility Soluble in water (e.g., 50 mg/mL)[1]
Storage Temperature -20°C for long-term storage[1]

Preparation of this compound Solutions

DL-G3P is commonly supplied as a concentrated aqueous solution (e.g., 45-55 mg/mL). The following protocol describes the preparation of working solutions from a concentrated stock.

Materials
  • This compound concentrated solution

  • Desired buffer (e.g., Triethanolamine, Sodium Pyrophosphate, HEPES)

  • Nuclease-free water

  • Calibrated pipettes and sterile, nuclease-free microcentrifuge tubes

Protocol for Preparation of a 10 mM Working Solution
  • Determine the Molarity of the Stock Solution: The concentration of commercially available DL-G3P solutions is often provided in mg/mL. To calculate the molarity, use the following formula:

    Molarity (M) = [Concentration (mg/mL) / Molecular Weight ( g/mol )] x 1000

    For a 50 mg/mL stock solution: (50 mg/mL / 170.06 g/mol ) x 1000 = ~294 mM

  • Dilution Calculation (C1V1 = C2V2):

    • C1 = Molarity of stock solution (~294 mM)

    • V1 = Volume of stock solution to be used

    • C2 = Desired final concentration (10 mM)

    • V2 = Desired final volume (e.g., 1 mL)

    V1 = (C2 x V2) / C1 = (10 mM x 1 mL) / 294 mM = ~0.034 mL or 34 µL

  • Preparation:

    • Pipette 966 µL of the desired buffer into a sterile microcentrifuge tube.

    • Add 34 µL of the DL-G3P stock solution to the tube.

    • Vortex briefly to ensure thorough mixing.

    • Keep the working solution on ice for immediate use.

Experimental Workflow for Preparing DL-G3P Working Solutions

G3P_Preparation_Workflow start Start: Obtain concentrated DL-G3P stock solution calc_molarity Calculate molarity of the stock solution start->calc_molarity dilution_calc Perform dilution calculation (C1V1=C2V2) for desired concentration calc_molarity->dilution_calc prepare_buffer Prepare the appropriate volume of desired buffer dilution_calc->prepare_buffer pipette_buffer Pipette the calculated volume of buffer into a sterile tube prepare_buffer->pipette_buffer add_stock Add the calculated volume of DL-G3P stock to the buffer pipette_buffer->add_stock mix Vortex to mix thoroughly add_stock->mix use_or_store Use immediately or store appropriately mix->use_or_store

Caption: Workflow for preparing DL-G3P working solutions.

Storage and Stability

Proper storage of DL-G3P solutions is critical to maintain their integrity for experimental use.

Storage ConditionRecommendationStability
Long-Term Storage (Stock Solution) -20°C in aliquots to avoid repeated freeze-thaw cycles.≥ 2 years[1]
Short-Term Storage (Working Solution) 2-8°CA solution at pH 7.0 is stable for a short period at 2-8°C.[6] For longer periods, freezing is recommended.
Room Temperature Avoid prolonged exposure.A solution at pH 6 can decompose at a rate of approximately 2% per hour at 25°C.[7] A solution at pH 2.4 appears to be stable for at least 4 days at 25°C.[7]
Freeze-Thaw Cycles Minimize by preparing single-use aliquots.Repeated freeze-thaw cycles should be avoided to prevent degradation.[8]

Application: Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) Assay

DL-G3P is a key substrate for the GAPDH enzyme. The following is a generalized protocol for a spectrophotometric GAPDH activity assay.

Principle

GAPDH catalyzes the oxidative phosphorylation of D-glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate in the presence of NAD⁺ and inorganic phosphate (or arsenate). The enzymatic activity is determined by measuring the rate of NAD⁺ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.

Required Reagents
  • Assay Buffer: e.g., 100 mM Triethanolamine buffer, pH 7.6[9], or 15 mM Sodium pyrophosphate buffer, pH 8.5, containing 30 mM sodium arsenate.[10]

  • NAD⁺ Solution: Prepare a stock solution of appropriate concentration (e.g., 7.5 mM).[10]

  • This compound Solution: Prepare a working solution of desired concentration (e.g., 15 mM).[10]

  • Enzyme Sample: Cell or tissue lysate containing GAPDH.

  • Dithiothreitol (DTT) (Optional): 0.1 M, can be included to maintain a reducing environment.[10]

Assay Protocol
  • Reaction Mixture Preparation: In a cuvette, combine the assay buffer, NAD⁺ solution, and DTT (if used).

  • Enzyme Addition: Add the enzyme sample to the reaction mixture and incubate for 3-5 minutes at 25°C to reach temperature equilibrium and establish a blank rate.[10]

  • Initiate Reaction: Add the DL-G3P working solution to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes.[10]

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The activity can be calculated using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

GAPDH Assay Signaling Pathway

GAPDH_Assay_Pathway cluster_reactants Reactants cluster_products Products G3P D-Glyceraldehyde 3-Phosphate GAPDH GAPDH Enzyme G3P->GAPDH NAD NAD+ NAD->GAPDH Pi Phosphate/Arsenate Pi->GAPDH BPG 1,3-Bisphosphoglycerate GAPDH->BPG NADH NADH GAPDH->NADH H H+ GAPDH->H

Caption: GAPDH enzymatic reaction pathway.

Quality Control and Purity Analysis

The purity of the DL-G3P solution is crucial for accurate and reproducible experimental results. Only the D-isomer is biologically active in glycolysis.

Purity Assessment Methods
MethodDescription
Enzymatic Assay The concentration of the biologically active D-isomer can be determined using an enzymatic assay with an excess of a specific enzyme like GAPDH.[10]
Thin-Layer Chromatography (TLC) TLC can be used for a qualitative assessment of purity.[11]
Quantitative NMR (qNMR) qNMR can be employed to determine the concentration of G3P in a solution.[11]
HPLC High-Performance Liquid Chromatography can be used for the separation and quantification of G3P and potential impurities.
Mass Spectrometry Mass spectrometry can confirm the molecular weight and identify potential contaminants.

Troubleshooting

IssuePossible CauseSolution
Low or no enzyme activity Degraded DL-G3P solutionPrepare fresh working solutions. Ensure proper storage of the stock solution at -20°C.
Incorrect buffer pHVerify the pH of the buffer and adjust if necessary.
Inactive enzymeUse a fresh enzyme preparation or a positive control to verify enzyme activity.
High background signal Contaminants in the reagentsUse high-purity reagents and nuclease-free water.
Spontaneous degradation of DL-G3PPrepare fresh solutions and keep them on ice.
Inconsistent results Inaccurate pipettingCalibrate pipettes regularly.
Temperature fluctuationsEnsure all components are at the correct temperature before starting the reaction.
Repeated freeze-thaw cyclesAliquot stock solutions to minimize freeze-thaw cycles.

References

Application Notes and Protocols: High-Purity DL-Glyceraldehyde 3-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources, applications, and experimental protocols for high-purity DL-Glyceraldehyde 3-phosphate (DL-G3P). DL-G3P is a pivotal intermediate in central metabolic pathways, making it a critical reagent in various research and drug development applications.[1][2][3]

Commercial Sources and Specifications

High-purity this compound is available from several commercial suppliers, typically as a solution in water. The following table summarizes key information from various sources.

Supplier CAS Number Molecular Formula Molecular Weight Concentration/Formulation Storage Temperature Stability
Smolecule 591-59-3C₃H₇O₆P170.06 g/mol Not specifiedNot specifiedNot specified
Cayman Chemical 591-59-3C₃H₇O₆P170.1 g/mol 50 mg/ml solution in water-20°C≥ 2 years
Sigma-Aldrich 591-59-3C₃H₇O₆P170.06 g/mol 45-55 mg/mL in H₂O-20°CNot specified
GlpBio 591-59-3C₃H₇O₆P170.1 g/mol 50 mg/ml in water-20°CNot specified

Note: Purity and other specifications can be lot-specific and should be confirmed with the supplier via the Certificate of Analysis.[4]

Physicochemical Properties

Property Value
IUPAC Name (2-hydroxy-3-oxopropyl) dihydrogen phosphate
Synonyms G3P, GADP, 3-Phosphoglyceraldehyde, (±)-2-Hydroxy-3-(phosphonooxy)propanal
Solubility 50 mg/mL in water[2][5]
Appearance Colorless liquid[6]

Application Notes

This compound is a versatile molecule with applications spanning basic metabolic research to drug discovery.

Central Role in Glycolysis and Gluconeogenesis

This compound is a key three-carbon intermediate in the glycolysis and gluconeogenesis pathways.[2][3] In glycolysis, fructose-1,6-bisphosphate is cleaved by aldolase to produce dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate. DHAP is then isomerized to glyceraldehyde 3-phosphate by triose phosphate isomerase.[1][2] Subsequently, glyceraldehyde 3-phosphate is oxidized and phosphorylated to form 1,3-bisphosphoglycerate by the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a crucial energy-yielding step.[2][7] Its central position makes it an essential substrate for studying these pathways and the enzymes involved.[1]

glycolysis_pathway F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde 3-phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P Triose Phosphate Isomerase BPG 1,3-Bisphosphoglycerate G3P->BPG Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)

Caption: Key steps in glycolysis involving Glyceraldehyde 3-phosphate.

Substrate for GAPDH Activity Assays

Due to its role as the direct substrate for GAPDH, this compound is a critical reagent for measuring the activity of this enzyme. GAPDH activity assays are widely used in research to study metabolic function and as a control in various experimental settings. Deregulation of GAPDH activity has been linked to several diseases, including cancer and neurodegenerative disorders, making it a potential therapeutic target.[8]

Enzyme Inhibition Studies

This compound has been shown to be a time-dependent inhibitor of both the cationic and anionic isozymes of aspartate aminotransferase.[5] This inhibitory action can be valuable for researchers studying the kinetics and regulation of this enzyme.

Enzyme Isozyme Inhibition Constant (Ki)
Aspartate Aminotransferase (cationic, pyridoxamine form)0.084 mM[5]
Aspartate Aminotransferase (anionic, pyridoxamine form)0.39 mM[5]
Antimicrobial Research

At a concentration of 2.5 mM, this compound exhibits a bactericidal effect on Escherichia coli.[5][9] The biologically active L-enantiomer enters the cell via the glycerol 3-phosphate transport system.[9] This property makes it a compound of interest in antimicrobial research and for studying bacterial metabolic pathways as potential drug targets.[9]

Experimental Protocols

Protocol: Enzymatic Assay of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

This protocol is adapted from methods used to determine GAPDH activity by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[10]

Principle:

Glyceraldehyde-3-phosphate + NAD⁺ + Pi <-> 1,3-Bisphosphoglycerate + NADH + H⁺

The rate of NADH formation is directly proportional to the GAPDH activity and is measured spectrophotometrically.

Reagents:

  • Assay Buffer: 0.015 M Sodium pyrophosphate buffer, pH 8.5, containing 0.03 M sodium arsenate.

  • NAD⁺ Solution: 7.5 mM NAD⁺. (Note: Use an analytical grade of NAD⁺ and account for the correct molecular weight based on its salt form and hydration).[10]

  • Substrate Solution: 0.015 M this compound (which corresponds to 7.5 mM of the active D-isomer).[10]

  • Dithiothreitol (DTT) Solution: 0.1 M DTT.

  • Enzyme Sample: Cell or tissue lysate containing GAPDH, diluted in the Assay Buffer to a suitable concentration (e.g., 10-30 µg/ml).[10]

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C.[10]

  • Reaction Mixture Preparation: In a cuvette, pipette the following reagents:

    • Assay Buffer: 2.6 ml

    • 7.5 mM NAD⁺ Solution: 0.1 ml

    • 0.1 M DTT Solution: 0.1 ml

    • Enzyme Sample: 0.1 ml

  • Incubation: Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the solution to reach thermal equilibrium and to establish a blank rate.[10]

  • Initiate Reaction: At time zero, add 0.1 ml of the 0.015 M this compound solution to the cuvette and mix immediately.[10]

  • Data Collection: Record the increase in absorbance at 340 nm for 3-5 minutes.

  • Analysis: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.[10]

Calculation of Enzyme Activity:

Units/mg = (ΔA₃₄₀/min) / (6.22 x mg enzyme/ml reaction mixture)

Where 6.22 is the millimolar extinction coefficient for NADH at 340 nm.

gapdh_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Buffer, NAD+, DTT, Sample) mix Combine Reagents and Sample in Cuvette reagents->mix spectro Set Spectrophotometer (340 nm, 25°C) spectro->mix incubate Incubate (3-5 min) for Temperature Equilibrium mix->incubate add_substrate Add DL-G3P Substrate to Initiate Reaction incubate->add_substrate measure Record A340 Increase (3-5 min) add_substrate->measure calculate Calculate ΔA340/min from Linear Rate measure->calculate activity Determine GAPDH Activity (Units/mg) calculate->activity

Caption: Workflow for the enzymatic assay of GAPDH activity.

Handling and Storage

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[11]

  • Use personal protective equipment, such as gloves and tightly fitting safety goggles.[11]

  • Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[11]

  • Wash hands before breaks and at the end of the workday.[11]

Storage:

  • Store at -20°C in a cool, dry, and well-ventilated place.[2][11]

  • Keep the container tightly closed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11]

  • For solutions, it is recommended to store them in separate aliquots to avoid repeated freeze-thaw cycles.[5]

Disposal:

  • Dispose of contaminated material as hazardous waste according to local regulations. Do not let the product enter drains.[11][12]

References

Application Notes and Protocols for DL-Glyceraldehyde 3-Phosphate in In Vitro Glycolysis Reconstitution Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolysis is a fundamental metabolic pathway for energy production in virtually all living cells. The in vitro reconstitution of this pathway is a powerful tool for studying enzyme kinetics, metabolic regulation, and for screening potential drug candidates that target glycolytic enzymes. DL-Glyceraldehyde 3-phosphate (DL-G3P) is a key intermediate in glycolysis, situated at the junction of the preparatory and payoff phases. These application notes provide detailed protocols for utilizing DL-G3P in in vitro glycolysis reconstitution assays, enabling researchers to investigate the lower part of the glycolytic pathway.

Glyceraldehyde 3-phosphate exists as two enantiomers, D- and L-glyceraldehyde 3-phosphate. In biological systems, only the D-isomer is a substrate for the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1] When using the more commercially available DL-racemic mixture, it is important to consider that only half of the substrate will be enzymatically active.

Core Concepts and Signaling Pathways

The reconstitution of the payoff phase of glycolysis starting from glyceraldehyde 3-phosphate involves a series of enzymatic reactions that ultimately lead to the production of pyruvate and the net generation of ATP and NADH. The key enzymes in this segment of the pathway are Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), Phosphoglycerate Kinase (PGK), Phosphoglycerate Mutase (PGM), Enolase, and Pyruvate Kinase (PK). For the purpose of a continuous spectrophotometric assay, Lactate Dehydrogenase (LDH) is often included to regenerate NAD+ from the NADH produced by GAPDH.

Glycolysis Payoff Phase Pathway

Glycolysis_Payoff_Phase cluster_reactants Reactants/Products G3P Glyceraldehyde 3-Phosphate BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH NADH_out NADH + H+ G3P->NADH_out PG3 3-Phosphoglycerate BPG->PG3 PGK ATP_out1 ATP BPG->ATP_out1 PG2 2-Phosphoglycerate PG3->PG2 PGM PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK ATP_out2 ATP PEP->ATP_out2 Lactate Lactate Pyruvate->Lactate LDH NAD_out_LDH NAD+ Pyruvate->NAD_out_LDH NAD_in NAD+ NAD_in->G3P Pi_in Pi Pi_in->G3P ADP_in1 ADP ADP_in1->BPG ADP_in2 ADP ADP_in2->PEP NADH_in_LDH NADH + H+ NADH_in_LDH->Pyruvate Spectrophotometric_Workflow prep_master Prepare 2x Master Mix (Buffer, Cofactors, Substrates) setup_plate Add Master Mix, Enzyme Mix, and Water to 96-well Plate prep_master->setup_plate prep_enzyme Prepare 10x Enzyme Mix prep_enzyme->setup_plate initiate_reaction Initiate Reaction with This compound setup_plate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->measure_absorbance analyze_data Calculate Rate of NADH Consumption measure_absorbance->analyze_data LCMS_Analysis_Logic reaction In Vitro Glycolysis Reaction sampling Time-Course Sampling reaction->sampling quenching Quenching with Cold Acetonitrile sampling->quenching precipitation Protein Precipitation and Centrifugation quenching->precipitation extraction Supernatant Extraction and Drying precipitation->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution analysis LC-MS Analysis reconstitution->analysis quantification Metabolite Quantification analysis->quantification

References

Application Notes: DL-Glyceraldehyde 3-Phosphate in Cancer Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Glyceraldehyde 3-phosphate (G3P) is a pivotal intermediate in central carbon metabolism, primarily known for its role in glycolysis and gluconeogenesis. In the context of cancer, a disease characterized by profound metabolic reprogramming, the study of G3P and its metabolizing enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), offers significant insights into tumor progression and potential therapeutic vulnerabilities. Cancer cells often exhibit elevated rates of glycolysis, a phenomenon known as the Warburg effect, which highlights the importance of the enzymatic steps involving G3P.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in cancer metabolism research, detailing its relevance, experimental applications, and protocols.

Key Applications in Cancer Research

The primary application of this compound in cancer studies is intrinsically linked to the multifaceted roles of its key metabolic enzyme, GAPDH.[4][5] Beyond its canonical function in glycolysis, GAPDH is implicated in numerous non-glycolytic processes relevant to cancer, including apoptosis, DNA repair, and gene transcription.[2][6][7] Consequently, studying the G3P-GAPDH axis provides a window into the metabolic dependencies and non-metabolic adaptations of cancer cells.

  • Probing Glycolytic Flux and Enzyme Kinetics: Exogenous this compound can be used in cell-free systems to assess the kinetic parameters of purified or recombinant GAPDH from cancerous and non-cancerous sources. This can help in identifying cancer-specific isoforms or regulatory modifications of the enzyme.

  • Screening for GAPDH Inhibitors: this compound is a crucial reagent in high-throughput screening assays designed to identify and characterize inhibitors of GAPDH.[8] Such inhibitors are being investigated as potential anti-cancer agents due to the reliance of many tumors on high glycolytic rates.[8][9]

  • Investigating the Warburg Effect: By tracing the metabolic fate of labeled G3P, researchers can dissect the intricate metabolic wiring of cancer cells and understand how glycolytic intermediates are shunted into various biosynthetic pathways, such as the pentose phosphate pathway (PPP) and serine synthesis, which are crucial for nucleotide, lipid, and amino acid biosynthesis to support rapid cell proliferation.

  • Studying Non-Glycolytic Functions of GAPDH: The nuclear translocation of GAPDH, which is involved in cell death and senescence, can be influenced by the metabolic state of the cell, including the levels of G3P.[7][10] Studying the effects of modulating G3P levels or its metabolism can provide insights into these non-canonical roles of GAPDH in cancer.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the G3P-GAPDH axis in cancer cells.

Table 1: Impact of GAPDH Inhibition on Cancer Cell Viability

Cell LineInhibitorIC50 ConcentrationEffect on Cell ViabilityReference
MCF-7 (Breast Cancer)DC-5163Varies (Dose-dependent)Inhibition of cell viability in a dose- and time-dependent manner.[8]
MDA-MB-231 (Breast Cancer)DC-5163Varies (Dose-dependent)Inhibition of cell viability in a dose- and time-dependent manner.[8]
BT549 (Breast Cancer)DC-5163Varies (Dose-dependent)Inhibition of cell viability in a dose- and time-dependent manner.[8]
A549 (Lung Carcinoma)Cytarabine0.03 ± 0.015 µM (Control)GAPDH-depleted cells were 50-fold more resistant (1.68 ± 0.182 µM).[10]
Neuroblastoma Cell LinesL-Glyceraldehyde262–1005 µM (after 24h)Induces apoptosis and inhibits cell growth.[11][12]

Table 2: Effect of DL-Glyceraldehyde on Tumor Growth in vivo

Animal ModelTreatmentDosageTumor Weight ReductionReference
Ehrlich Ascites Carcinoma (Mice)DL-Glyceraldehyde (DLG)0.5 g/kg body weightSignificant decrease in tumor weight from 5.10 g to 3.47 g.[13]
Ehrlich Ascites Carcinoma (Mice)DLG + 2-Deoxyglucose0.5 g/kg (DLG)Further decrease in tumor weight to 2.36 g.[13]

Signaling Pathways and Experimental Workflows

Glycolysis and GAPDH's Central Role

The following diagram illustrates the central position of the G3P to 1,3-Bisphosphoglycerate conversion catalyzed by GAPDH within the glycolytic pathway.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde 3-phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate

Figure 1: Glycolytic pathway highlighting the GAPDH-catalyzed step.

Experimental Workflow for GAPDH Inhibitor Screening

This diagram outlines a typical workflow for screening potential GAPDH inhibitors.

Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_incell In-Cell Validation cluster_invivo In Vivo Efficacy Compound_Library Compound Library Primary_Assay Primary GAPDH Activity Assay (with G3P) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Cell_Viability Cancer Cell Viability Assays Hit_Identification->Cell_Viability Metabolic_Assays Metabolic Flux Analysis Cell_Viability->Metabolic_Assays Xenograft_Model Xenograft Mouse Model Metabolic_Assays->Xenograft_Model Toxicity_Studies Toxicity Assessment Xenograft_Model->Toxicity_Studies

Figure 2: Workflow for screening and validating GAPDH inhibitors.

Experimental Protocols

Protocol 1: Preparation of D-Glyceraldehyde 3-Phosphate from this compound Diethylacetal Barium Salt

This protocol is adapted from standard biochemical methods for generating the active D-isomer from its commercially available precursor.[14]

Materials:

  • DL-glyceraldehyde-3-phosphate diethylacetal, barium salt

  • Dowex-50 hydrogen form resin

  • Reagent grade water

  • Test tubes

  • Boiling water bath

  • Ice bath

  • Centrifuge

Procedure:

  • Suspend 1.5 grams of Dowex-50 resin in 6 ml of reagent grade water in a test tube.

  • Add 100 mg of DL-glyceraldehyde-3-phosphate diethylacetal, barium salt, and mix thoroughly.

  • Place the test tube in a boiling water bath for 3-5 minutes with occasional mixing.

  • Cool the tube quickly in an ice bath.

  • Centrifuge the suspension to pellet the resin.

  • Carefully decant the supernatant, which contains the free acid form of DL-glyceraldehyde-3-phosphate.

  • Wash the resin several times with 2 ml aliquots of water to ensure complete extraction of the product.

  • Pool all the supernatants.

  • The concentration of the active D-isomer can be determined using a GAPDH activity assay with an excess of the enzyme.[14]

Protocol 2: Colorimetric Assay for GAPDH Activity in Cancer Cell Lysates

This protocol is based on commercially available kits for determining GAPDH activity.[15]

Materials:

  • Cancer cell lysate

  • GAPDH Assay Buffer

  • GAPDH Substrate (Glyceraldehyde-3-Phosphate)

  • Developer solution

  • NADH Standard

  • 96-well clear plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Culture cancer cells to the desired confluency.

    • Harvest and lyse the cells using the provided lysis buffer or a suitable alternative.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate for normalization.

  • NADH Standard Curve Preparation:

    • Prepare a series of NADH standards in the assay buffer to generate a standard curve.

  • Assay Reaction:

    • Add samples (cell lysates), positive controls, and standards to the wells of a 96-well plate.

    • Prepare a reaction mix containing the GAPDH Assay Buffer, GAPDH Substrate (G3P), and the developer.

    • Add the reaction mix to each well containing the samples and controls.

  • Measurement:

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Subtract the background reading from all sample and standard readings.

    • Plot the NADH standard curve.

    • Calculate the GAPDH activity in the samples based on the standard curve and normalize to the protein concentration. The activity is typically expressed as U/mg of protein.

Protocol 3: Fluorometric Assay for Glyceraldehyde 3-Phosphate Levels in Biological Samples

This protocol is based on commercially available fluorometric assay kits.[16][17]

Materials:

  • Tissue or cell lysate

  • GA3P Assay Buffer

  • GA3P Developer

  • GA3P Enzyme Mix

  • GA3P Probe (non-fluorescent)

  • GA3P Standard

  • 96-well black plate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or lyse cultured cells in the GA3P Assay Buffer on ice.

    • Centrifuge to remove insoluble material and collect the supernatant.

  • Standard Curve Preparation:

    • Prepare a dilution series of the GA3P Standard in the assay buffer.

  • Assay Reaction:

    • Add samples, standards, and controls to the wells of a 96-well black plate.

    • Prepare a reaction mix containing the GA3P Assay Buffer, GA3P Developer, GA3P Enzyme Mix, and the GA3P Probe.

    • Add the reaction mix to all wells.

  • Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence at Ex/Em = 535/587 nm.

  • Calculation:

    • Subtract the background fluorescence from all readings.

    • Plot the GA3P standard curve.

    • Determine the concentration of GA3P in the samples from the standard curve.

Conclusion

This compound is a valuable tool for investigating the metabolic intricacies of cancer. Its primary utility lies in its role as the substrate for GAPDH, a key glycolytic enzyme that is frequently dysregulated in tumors and represents a promising therapeutic target. The protocols and data presented here provide a foundation for researchers to explore the G3P-GAPDH axis in their cancer metabolism studies, paving the way for a deeper understanding of tumor biology and the development of novel anti-cancer strategies.

References

Application Notes and Protocols for Crystallographic Studies of Glycolytic Enzymes Using DL-Glyceraldehyde 3-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of DL-Glyceraldehyde 3-phosphate (G3P) in the crystallographic studies of key glycolytic enzymes. Understanding the three-dimensional structure of these enzymes in complex with their substrate is crucial for elucidating catalytic mechanisms and for the structure-based design of novel therapeutic agents targeting metabolic pathways.

Introduction

The glycolytic pathway is a fundamental metabolic cascade responsible for the conversion of glucose into pyruvate, generating ATP and NADH in the process.[1] Glyceraldehyde 3-phosphate is a key intermediate in this pathway, serving as the substrate for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and being produced from the cleavage of fructose-1,6-bisphosphate by Aldolase.[2] Triosephosphate Isomerase (TPI) catalyzes the reversible conversion of dihydroxyacetone phosphate (DHAP) to G3P.[3] The study of glycolytic enzymes through X-ray crystallography provides invaluable insights into their function and regulation. Co-crystallization or soaking of crystals with G3P or its analogs allows for the determination of the enzyme-substrate complex structure, revealing the molecular details of substrate binding and catalysis. This information is instrumental for understanding enzyme kinetics, specificity, and for the development of inhibitors with therapeutic potential.

Glycolytic Pathway

The diagram below illustrates the central role of Glyceraldehyde 3-phosphate in the glycolytic pathway.

Glycolysis cluster_enzymes Glucose Glucose G6P Glucose 6-phosphate Glucose->G6P ATP->ADP F6P Fructose 6-phosphate G6P->F6P F16BP Fructose 1,6-bisphosphate F6P->F16BP ATP->ADP DHAP Dihydroxyacetone phosphate F16BP->DHAP G3P Glyceraldehyde 3-phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 NAD+ -> NADH + Pi PG3 3-Phosphoglycerate BPG13->PG3 ADP->ATP PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ADP->ATP HK Hexokinase PGI Phosphoglucose Isomerase PFK Phosphofructokinase Aldolase Aldolase TPI Triosephosphate Isomerase GAPDH Glyceraldehyde-3-phosphate Dehydrogenase PGK Phosphoglycerate Kinase PGM Phosphoglycerate Mutase Enolase Enolase PK Pyruvate Kinase HK_pos PGI_pos PFK_pos Aldolase_pos TPI_pos GAPDH_pos PGK_pos PGM_pos Enolase_pos PK_pos

Caption: The Glycolytic Pathway Highlighting G3P.

Experimental Workflow for Crystallographic Studies

The general workflow for determining the crystal structure of a glycolytic enzyme in complex with this compound is depicted below.

experimental_workflow cluster_methods Complex Formation Methods start Target Enzyme Selection (e.g., GAPDH, TPI, Aldolase) expression Protein Expression & Purification start->expression complex_formation Protein-Ligand Complex Formation expression->complex_formation crystallization Crystallization Trials complex_formation->crystallization co_crystallization Co-crystallization (Protein + G3P) complex_formation->co_crystallization soaking Soaking (Apo crystal + G3P solution) complex_formation->soaking data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis & Interpretation structure_solution->analysis end PDB Deposition & Publication analysis->end

Caption: Crystallography Workflow for Enzyme-Ligand Complexes.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Application: GAPDH catalyzes the reversible oxidative phosphorylation of G3P to 1,3-bisphosphoglycerate.[4] Crystallographic studies of GAPDH with G3P are essential for understanding its catalytic mechanism, which involves a covalent intermediate, and for designing inhibitors that could have applications in treating various diseases, including cancer and parasitic infections.

Quantitative Data for Crystallographic Studies of E. coli GAPDH with G3P

ParameterValueReference
PDB ID 7C5M[1]
Resolution (Å) 2.10[1]
Space Group P4₁2₁2[1]
Unit Cell (Å) a=135.8, b=135.8, c=81.3[1]
Protein Conc. (mg/mL) 10[1]
Ligand Conc. (mM) 2 (D-G3P)[1]
Precipitant 0.1 M Tris-HCl pH 8.5, 0.2 M MgCl₂, 10% (w/v) PEG 1000[1]
Temperature (°C) 20[1]

Experimental Protocol: Crystallization of E. coli GAPDH in Complex with G3P (Co-crystallization)

This protocol is adapted from the study by Zhang et al. (2021).[1]

  • Protein Preparation:

    • Express and purify E. coli GAPDH to a high degree of homogeneity.

    • Concentrate the purified protein to 10 mg/mL in a buffer containing 20 mM Tris-HCl pH 8.0 and 150 mM NaCl.

  • Complex Formation:

    • Prior to setting up crystallization trials, incubate the purified GAPDH with 2 mM D-Glyceraldehyde 3-phosphate and 2 mM NAD⁺ on ice for 30 minutes to allow for complex formation.

  • Crystallization:

    • Use the hanging drop vapor diffusion method.

    • Mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution on a siliconized cover slip.

    • The reservoir solution contains 0.1 M Tris-HCl pH 8.5, 0.2 M MgCl₂, and 10% (w/v) polyethylene glycol 1000.

    • Seal the cover slip over a well containing 500 µL of the reservoir solution.

    • Incubate the crystallization plates at 20°C and monitor for crystal growth over several days to weeks.

  • Crystal Handling and Data Collection:

    • Once crystals of suitable size are obtained, they can be cryo-protected by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

Triosephosphate Isomerase (TPI)

Application: TPI is a highly efficient enzyme that catalyzes the interconversion of dihydroxyacetone phosphate (DHAP) and G3P.[3] Structural studies of TPI are crucial for understanding its "perfect" catalytic efficiency and for the design of inhibitors targeting parasites, where TPI is an essential enzyme. Due to the reactive nature of G3P, studies often utilize stable analogs like 2-phosphoglycolate (2PG) to trap the enzyme in a state mimicking the enzyme-substrate complex.

Quantitative Data for Crystallographic Studies of Human TPI with a G3P Analog (2-Phosphoglycolate)

ParameterValueReference
PDB ID 1HTI[5]
Resolution (Å) 2.80[5]
Space Group P2₁2₁2₁[5]
Unit Cell (Å) a=96.9, b=98.9, c=53.9[5]
Protein Conc. (mg/mL) 10[5]
Ligand Conc. (mM) 1 (2-phosphoglycolate)[5]
Precipitant 1.8 M (NH₄)₂SO₄, 0.1 M Tris-HCl pH 7.5[5]
Temperature (°C) 4[5]

Experimental Protocol: Crystallization of Human TPI with 2-Phosphoglycolate (Soaking)

This protocol is based on the study of the human TPI-2PG complex.[5]

  • Protein Preparation:

    • Express and purify recombinant human TPI to homogeneity.

    • Prepare a concentrated protein solution of 10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5).

  • Crystallization of Apo-enzyme:

    • Use the hanging drop vapor diffusion method to grow crystals of the apo-enzyme (without the ligand).

    • Mix equal volumes of the protein solution and a reservoir solution containing 1.8 M ammonium sulfate and 0.1 M Tris-HCl pH 7.5.

    • Incubate at 4°C to allow for the growth of apo-crystals.

  • Soaking:

    • Prepare a soaking solution containing the reservoir solution supplemented with 1 mM 2-phosphoglycolate.

    • Carefully transfer the apo-crystals into the soaking solution.

    • Allow the crystals to soak for a period of time (e.g., several hours to overnight) to allow the ligand to diffuse into the crystal and bind to the enzyme.

  • Crystal Handling and Data Collection:

    • Cryo-protect the soaked crystals by a brief transfer to a solution containing the soaking solution and a cryoprotectant.

    • Flash-cool the crystals in liquid nitrogen for data collection at a synchrotron source.

Fructose-Bisphosphate Aldolase

Application: Aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into G3P and DHAP.[6][7] Understanding the structure of aldolase, particularly in complex with its substrate or products, is important for investigating its role in glycolysis and gluconeogenesis, and for studying certain inherited metabolic disorders.

Quantitative Data for Crystallographic Studies of Human Muscle Aldolase with Fructose-1,6-bisphosphate

ParameterValueReference
PDB ID 2ALD[8]
Resolution (Å) 2.80[8]
Space Group P2₁2₁2[8]
Unit Cell (Å) a=79.1, b=81.0, c=138.8[8]
Protein Conc. (mg/mL) 10[8]
Ligand Conc. (mM) 10 (Fructose-1,6-bisphosphate)[8]
Precipitant 1.4 M (NH₄)₂SO₄, 0.1 M Tris-HCl pH 7.5[8]
Temperature (°C) Not specified, typically room temp. or 4°C

Experimental Protocol: Crystallization of Human Muscle Aldolase with FBP (Soaking)

This protocol is based on the study of the human muscle aldolase-FBP complex.[8]

  • Protein Preparation:

    • Purify human muscle aldolase to homogeneity.

    • Prepare a protein solution of 10 mg/mL in a buffer such as 20 mM Tris-HCl pH 7.5.

  • Crystallization of Apo-enzyme:

    • Grow crystals of the apo-enzyme using the hanging drop vapor diffusion method.

    • The reservoir solution typically contains 1.4 M ammonium sulfate and 0.1 M Tris-HCl pH 7.5.

    • Incubate the crystallization trials until well-formed crystals appear.

  • Soaking:

    • Prepare a soaking solution by adding 10 mM fructose-1,6-bisphosphate to the reservoir solution.

    • Transfer the apo-crystals to the soaking solution and incubate for several hours to allow for the formation of the enzyme-substrate complex within the crystal.

  • Crystal Handling and Data Collection:

    • Cryo-protect the soaked crystals using a suitable cryoprotectant mixed with the soaking solution.

    • Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data.

These protocols provide a starting point for the crystallographic study of glycolytic enzymes with this compound. Optimization of protein concentration, ligand concentration, precipitant conditions, and temperature may be necessary to obtain high-quality crystals suitable for structure determination.

References

Troubleshooting & Optimization

troubleshooting glyceraldehyde-3-phosphate dehydrogenase activity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity assays. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during the experimental workflow. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure the accuracy and reliability of your results.

Troubleshooting Guide

This guide addresses specific problems that may arise during your GAPDH activity assay, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or very low GAPDH activity detected Inactive or degraded enzymeEnsure proper sample storage (-80°C for long-term). Prepare fresh lysates before the assay. Avoid repeated freeze-thaw cycles.
Insufficient amount of sampleIncrease the amount of cell or tissue lysate used in the assay. It is recommended to perform a protein concentration assay (e.g., BCA) on your lysate.[1]
Incorrect reagent preparationReconstitute and dilute all kit components according to the manufacturer's protocol. Ensure reagents are brought to room temperature before use if required.
Presence of inhibitors in the sampleSome compounds can inhibit GAPDH activity.[2][3] If inhibition is suspected, consider purifying the sample or performing a buffer exchange.
Incorrect wavelength used for measurementVerify that the plate reader is set to the correct wavelength as specified in the assay protocol (commonly 450 nm or 340 nm).[4]
High background noise Contamination of reagents or samplesUse fresh, sterile pipette tips and tubes. Ensure the assay plate is clean.
High endogenous NADH levels in the samplePrepare a sample background control well that includes the sample but not the GAPDH substrate. Subtract the reading of the background control from the sample reading.[5][6]
Light leakage or autofluorescence of the plateUse opaque-walled plates (e.g., black plates with clear bottoms) for fluorescent assays to minimize background.
Erratic or unstable readings Inconsistent pipettingEnsure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Temperature fluctuationsMaintain a constant temperature during the assay incubation, as enzymatic activity is temperature-dependent.[6][7]
Bubbles in the wellsBe careful not to introduce bubbles when adding reagents. If bubbles are present, gently tap the plate to dislodge them before reading.
Non-linear reaction rate Substrate depletionIf the reaction rate decreases over time, the substrate may be getting depleted. Use a shorter incubation time or dilute the sample.
Enzyme instabilityThe enzyme may lose activity over the course of the assay. Ensure the assay buffer conditions (e.g., pH) are optimal for enzyme stability.

Frequently Asked Questions (FAQs)

Q1: Why is GAPDH activity measured, and what is its significance?

A1: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[5][8] Measuring its activity provides insights into the rate of glycolysis and overall cellular metabolism.[5] Deregulation of GAPDH activity has been associated with various diseases, including cancer and neurodegenerative disorders, making it a target for drug development.[8][9][10]

Q2: What are the basic principles behind most GAPDH activity assays?

A2: Most colorimetric and fluorometric GAPDH activity assays are based on a coupled enzymatic reaction. The oxidation of glyceraldehyde-3-phosphate by GAPDH produces NADH. This NADH is then used by a developer enzyme to reduce a probe, which results in a colored or fluorescent product.[5] The rate of increase in absorbance or fluorescence is directly proportional to the GAPDH activity in the sample.

Q3: How should I prepare my samples for a GAPDH activity assay?

A3: For cell samples, wash the cells with cold PBS, then resuspend in an ice-cold assay buffer.[7] For tissue samples, homogenize the tissue in ice-cold assay buffer.[7][11] After homogenization, centrifuge the lysate to remove insoluble material and collect the supernatant for the assay.[7][11] It is crucial to keep samples on ice to prevent enzyme degradation.[5][11]

Q4: What is the purpose of a standard curve in a GAPDH activity assay?

A4: A standard curve, typically generated using known concentrations of NADH, is essential for quantifying the amount of NADH produced in your experimental samples.[5] This allows for the calculation of the specific activity of GAPDH in your sample, often expressed in units per milligram of protein.[7] A new standard curve should be generated for each experiment.

Q5: Can I use GAPDH as a loading control for my activity assays?

A5: While GAPDH is commonly used as a loading control in Western blotting due to its stable expression, its enzymatic activity can be influenced by various factors, including experimental conditions and the presence of inhibitors.[12][13] Therefore, relying solely on GAPDH activity as a loading control may not always be appropriate. It is advisable to also perform a total protein quantification of your lysates.

Experimental Protocols

Standard GAPDH Activity Assay Protocol

This protocol is a generalized procedure based on commercially available colorimetric assay kits.[5][7] Always refer to the specific manual provided with your assay kit for detailed instructions.

  • Reagent Preparation:

    • Prepare the GAPDH Assay Buffer, Substrate, and Developer solutions as per the kit instructions. Keep all components on ice.[5]

    • Prepare an NADH standard curve by diluting the provided NADH standard in the assay buffer to a range of known concentrations.

  • Sample Preparation:

    • For adherent cells, wash and scrape the cells in cold PBS. For suspension cells, pellet and wash with cold PBS. Resuspend the cell pellet in ice-cold Assay Buffer.[7]

    • For tissues, mince the tissue and homogenize in ice-cold Assay Buffer.[7][11]

    • Centrifuge the lysate at 10,000 x g for 5-10 minutes at 4°C to pellet cellular debris.[5][7][11]

    • Collect the supernatant (lysate) for the assay.

  • Assay Procedure:

    • Add your samples and NADH standards to a 96-well plate in duplicate.

    • Prepare a master reaction mix containing the Assay Buffer, GAPDH Substrate, and GAPDH Developer.

    • Add the reaction mix to each well.

    • For background control, prepare separate wells for your samples with a reaction mix that omits the GAPDH substrate.

  • Measurement:

    • Immediately measure the absorbance at 450 nm in a kinetic mode at 37°C for 10-60 minutes, taking readings every 1-2 minutes.[5][6][7]

  • Data Analysis:

    • Subtract the background reading from your sample readings.

    • Plot the NADH standard curve.

    • Calculate the change in absorbance per minute (ΔOD/min) for your samples from the linear portion of the kinetic curve.

    • Use the NADH standard curve to convert the ΔOD/min to the amount of NADH produced per minute, which represents the GAPDH activity.

Visualizations

GAPDH in Glycolysis

Troubleshooting_Workflow Start Assay Problem Encountered Problem_Type Identify Problem Type Start->Problem_Type No_Activity No/Low Activity Problem_Type->No_Activity No Signal High_Background High Background Problem_Type->High_Background High Noise Erratic_Readings Erratic Readings Problem_Type->Erratic_Readings Inconsistent Data Check_Enzyme Check Sample Integrity (Storage, Freshness) No_Activity->Check_Enzyme Check_Contamination Use Fresh Reagents/Tips High_Background->Check_Contamination Check_Pipetting Review Pipetting Technique Erratic_Readings->Check_Pipetting Check_Reagents Verify Reagent Prep Check_Enzyme->Check_Reagents Check_Concentration Increase Sample Amount Check_Reagents->Check_Concentration Resolved Problem Resolved Check_Concentration->Resolved Contact_Support Contact Technical Support Check_Concentration->Contact_Support If unresolved Run_Background_Control Subtract Blank Reading Check_Contamination->Run_Background_Control Run_Background_Control->Resolved Run_Background_Control->Contact_Support If unresolved Check_Temp Ensure Stable Temperature Check_Pipetting->Check_Temp Check_Bubbles Remove Bubbles from Wells Check_Temp->Check_Bubbles Check_Bubbles->Resolved Check_Bubbles->Contact_Support If unresolved

References

optimizing pH and buffer conditions for DL-Glyceraldehyde 3-phosphate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing reactions involving DL-Glyceraldehyde 3-phosphate (G3P), focusing on pH and buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reactions involving this compound?

The optimal pH is highly dependent on the specific enzyme being used. For Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a common enzyme that utilizes G3P, the optimal pH typically falls within the range of 7.2 to 9.0. For instance, some protocols specify a pH of 8.5 for the conversion of NAD to NADH, while others define unit activity at pH 7.2 or 7.6.[1][2][3][4] It is crucial to consult the specific literature or manufacturer's data sheet for the enzyme you are using.

Q2: Which buffer system is best for G3P enzymatic reactions?

The choice of buffer is critical and depends on the optimal pH of the enzyme and potential interactions with buffer components. Commonly used buffers include:

  • Triethanolamine (TEA): Often used for GAPDH assays around pH 7.5-7.6.[2][5]

  • Sodium Pyrophosphate: Utilized in some GAPDH protocols at pH 8.5.[1]

  • BICINE: Recommended for assays requiring a higher pH, around 9.0.[6]

  • HEPES and MOPS: Known for their stability and high buffering capacity, making them good general choices for enzymes active in the pH 7-8 range.[7][8]

Important Consideration: Avoid phosphate buffers if inorganic phosphate is a product of your reaction or if your enzyme is a metalloenzyme, as phosphate can be inhibitory.[8]

Q3: How stable is this compound in solution?

This compound is an intermediate in several metabolic pathways and can be unstable in solution.[9][10] Its stability is affected by pH and temperature. Under acidic conditions (e.g., pH 2) and elevated temperatures, it can decompose into smaller compounds.[10] For experimental consistency, it is highly recommended to prepare G3P solutions fresh before use or store aliquots at -20°C for a limited time.[3][9]

Q4: My GAPDH activity is low or absent. What are the common causes?

Low GAPDH activity can stem from several factors. The enzyme is known for its role in glycolysis but also participates in non-metabolic processes and its activity can be sensitive to experimental conditions.[11] Key causes include substrate degradation, enzyme instability, or suboptimal assay conditions. The addition of 1mM NAD+ and a reducing agent like Dithiothreitol (DTT) to buffers can be essential for maintaining GAPDH activity.[1][12]

Quantitative Data Summary: pH and Buffer Conditions

The following tables summarize buffer and pH conditions from various established protocols for enzymes that utilize G3P, primarily Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

Table 1: Recommended Buffer Systems for GAPDH Assays

Buffer SystemRecommended pHEnzyme Source / Assay TypeReference
Sodium Pyrophosphate (with Sodium Arsenate)8.5Rabbit Muscle GAPDHWorthington Biochemical[1]
Triethanolamine7.6General GAPDH AssaySigma-Aldrich[2]
BICINE-NaOH9.0Glycerol-3-Phosphate DehydrogenaseNIPRO Enzymes[6]
Proprietary Assay Buffer7.2Commercial Kit (Colorimetric)Sigma-Aldrich, Abcam[3][4]
Triethanolamine (TEA)7.5Human Glycerol-3-Phosphate DehydrogenaseMutagenesis Studies[5][13]
Tris-HCl8.0General Protein Binding AssaysTaylor & Francis Online[14]

Table 2: Key Reagent Concentrations in GAPDH Assay Protocols

ReagentConcentration RangePurposeReference(s)
This compound0.15 mM - 7.5 mMSubstrate[1]
NAD+ / NADH0.1 mM - 7.5 mMCo-factor[1][2][6]
Dithiothreitol (DTT)0.1 M (stock)Reducing agent (stabilizes enzyme)[1]
Magnesium Sulfate (MgSO₄)2 mMCo-factor[2]
Sodium Arsenate (Na₂HAsO₄)0.03 MPrevents reverse reaction[1][12]

Troubleshooting Guide

This guide addresses common issues encountered during G3P reactions in a question-and-answer format.

Problem / Question Possible Cause(s) Recommended Solution(s)
Why is there no or very low enzyme activity? 1. Sub-optimal pH: The buffer pH is outside the enzyme's active range. 2. G3P Degradation: The substrate solution was not prepared fresh or was stored improperly.[10] 3. Enzyme Inactivity: The enzyme may have lost activity due to improper storage, absence of stabilizing agents (like DTT), or repeated freeze-thaw cycles.[12] 4. Inhibitory Buffer Components: The buffer system (e.g., phosphate) may be inhibiting the enzyme.[8]1. Calibrate your pH meter and verify the pH of the final reaction buffer at the experimental temperature. 2. Prepare G3P solution immediately before the experiment. Keep on ice.[3] 3. Ensure the enzyme is stored correctly. Add stabilizing agents like DTT or NAD+ to the assay buffer.[1][12] Aliquot enzyme stocks to avoid multiple freeze-thaws. 4. Test an alternative buffer system (e.g., switch from a phosphate buffer to HEPES or TEA).[7][8]
Why is the background signal (blank rate) high? 1. Spontaneous NADH Reduction/Oxidation: Side reactions occurring in the crude enzyme solution or sample lysate.[15] 2. Contaminating Enzymes: The sample may contain other dehydrogenases that react with the substrate or co-factor. 3. Substrate Instability: G3P may be breaking down, leading to non-enzymatic reactions that alter absorbance.1. Pre-incubate the reaction mixture without the G3P substrate until the absorbance stabilizes. Then, initiate the reaction by adding the substrate.[15] 2. If using cell lysates, consider a partial purification step. Run a control reaction without the specific substrate to quantify the activity of contaminating enzymes. 3. Ensure G3P solution is fresh. Run a "no-enzyme" control to measure the rate of non-enzymatic signal change.
Why are my results inconsistent between experiments? 1. Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[7] 2. Reagent Preparation: Inconsistent concentrations of enzyme, substrate, or co-factors. 3. Pipetting Errors: Inaccurate dispensing of small volumes. 4. Timing: Variation in incubation times or the interval before measurement.1. Use a temperature-controlled spectrophotometer or water bath to ensure a constant temperature (e.g., 25°C or 37°C).[1][2] 2. Prepare fresh stock solutions of critical reagents like NAD+/NADH and G3P for each set of experiments.[2] 3. Use calibrated pipettes and proper technique. Prepare a master mix for multiple reactions to ensure consistency.[4] 4. Standardize all incubation and measurement times precisely. Use a multi-channel pipettor for simultaneous additions where possible.

Visualizations

GAPDH Catalytic Reaction

The diagram below illustrates the sixth step of glycolysis, catalyzed by Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

GAPDH_Reaction G3P Glyceraldehyde 3-phosphate (G3P) Enzyme GAPDH G3P->Enzyme NAD NAD+ NAD->Enzyme Pi Pi Pi->Enzyme BPG 1,3-Bisphospho- glycerate (1,3-BPG) Enzyme->BPG NADH NADH + H+ Enzyme->NADH

Diagram 1: The GAPDH-catalyzed reaction pathway.
Experimental Workflow for a GAPDH Activity Assay

This workflow outlines the key steps for measuring GAPDH activity using a spectrophotometric method.

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, NAD+, DTT, Enzyme) start->prep_reagents equilibrate Equilibrate Reaction Mix to Assay Temperature (e.g., 25°C) prep_reagents->equilibrate blank_rate Measure Blank Rate (Absorbance at 340nm) equilibrate->blank_rate add_g3p Initiate Reaction: Add DL-G3P Substrate blank_rate->add_g3p t=0 measure_rate Record Absorbance Change (ΔA340/minute) add_g3p->measure_rate calculate Calculate Enzyme Activity measure_rate->calculate end End calculate->end

Diagram 2: Spectrophotometric GAPDH activity assay workflow.
Troubleshooting Logic for Low Enzyme Activity

This decision tree provides a logical path for diagnosing the cause of low or no enzyme activity in a G3P-based assay.

Troubleshooting_Tree start Low/No Activity Detected q_ph Is Buffer pH Correct? start->q_ph q_g3p Is G3P Solution Fresh? q_ph->q_g3p Yes res_ph Adjust pH q_ph->res_ph No q_enzyme Is Enzyme Active? q_g3p->q_enzyme Yes res_g3p Prepare Fresh G3P q_g3p->res_g3p No q_cofactors Are Cofactors Present? q_enzyme->q_cofactors Yes res_enzyme Use New Enzyme Aliquot Add Stabilizers (DTT) q_enzyme->res_enzyme No res_cofactors Check NAD+ & Other Cofactors q_cofactors->res_cofactors No res_ok Problem Likely Solved q_cofactors->res_ok Yes

Diagram 3: Decision tree for troubleshooting low activity.

Detailed Experimental Protocol

Spectrophotometric Assay for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

This protocol is a generalized method based on common procedures for measuring GAPDH activity by monitoring the reduction of NAD+ to NADH at 340 nm.[1][2]

I. Reagents

  • Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6.[2]

    • Preparation: Dissolve Triethanolamine hydrochloride in deionized water. Adjust pH to 7.6 at 25°C with 1 M NaOH. Prepare fresh.

  • NAD+ Solution: 7.5 mM NAD+.

    • Preparation: Dissolve NAD+ (analytical grade, note the salt form and hydration) in deionized water. Prepare fresh.

  • DTT Solution: 100 mM Dithiothreitol.

    • Preparation: Dissolve DTT in deionized water. Prepare fresh.

  • Substrate Solution (DL-G3P): 15 mM this compound.

    • Preparation: Dissolve in deionized water immediately before use and keep on ice.

  • Enzyme Solution (GAPDH):

    • Prepare a working solution of 0.3 - 0.6 units/mL by diluting the stock enzyme in cold Assay Buffer immediately before use.

II. Assay Procedure

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C.[1][2]

  • Reaction Mixture Preparation: In a 3 mL cuvette, prepare the master reaction mixture by adding the following components in order:

    • 2.5 mL of Assay Buffer (100 mM Triethanolamine, pH 7.6)

    • 0.2 mL of NAD+ Solution (7.5 mM)

    • 0.1 mL of DTT Solution (100 mM)

    • 0.1 mL of Enzyme Solution

  • Temperature Equilibration & Blank Measurement: Mix the contents of the cuvette by inversion. Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the solution to reach thermal equilibrium.[1] Record the absorbance for 2-3 minutes to establish the blank rate (any change in absorbance before the substrate is added).

  • Initiate Reaction: At time zero (t=0), add 0.1 mL of the 15 mM DL-G3P Substrate Solution to the cuvette. Mix quickly by inversion.

  • Rate Measurement: Immediately begin recording the increase in absorbance at 340 nm for 3-5 minutes. The rate should be linear.

  • Control: Run a parallel reaction without the enzyme to control for any non-enzymatic reduction of NAD+.

III. Calculation of Activity

  • Determine the rate of absorbance change per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.

  • Subtract the blank rate from the reaction rate to get the corrected rate.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Units/mg = (ΔA₃₄₀/min) / (6.22 * mg enzyme/mL reaction mixture)

    • Units: One unit of GAPDH is defined as the amount of enzyme that catalyzes the reduction of 1.0 µmole of NAD+ per minute at the specified conditions.[1]

    • 6.22: The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹, which is 6.22 mM⁻¹cm⁻¹.

    • mg enzyme/mL: This is the concentration of the enzyme in the final reaction mixture.

References

Technical Support Center: DL-Glyceraldehyde 3-phosphate Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing DL-Glyceraldehyde 3-phosphate (DL-G3P). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential interference in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a high background signal in my colorimetric or fluorometric assay when DL-G3P is present?

A1: High background signals in the presence of DL-G3P can often be attributed to its inherent chemical properties and potential contaminants.

  • Reducing Potential: DL-G3P is an aldehyde and can act as a reducing agent. This is particularly problematic in assays that use redox-based indicator dyes (e.g., resazurin, tetrazolium salts like MTT or WST). The DL-G3P can directly reduce the dye, leading to a false positive signal independent of the enzyme activity being measured. The enzymatic conversion of glyceraldehyde-3-phosphate itself involves the reduction of NAD+ to NADH, which is a key reaction in many assays.[1][2]

  • Contaminating Enzymes: Preparations of DL-G3P or the biological samples it is used with may contain contaminating enzymes, such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) or other dehydrogenases.[3] These enzymes can react with DL-G3P and available cofactors (like NAD+) in your assay, generating NADH, which can then reduce your probe and create a background signal.[3][4]

  • Substrate Instability: this compound is known to be unstable, particularly in solutions at neutral or alkaline pH.[5] Its degradation products could potentially react with assay components, contributing to the background.

Q2: My assay results are inconsistent and show poor reproducibility when using DL-G3P. What is the likely cause?

A2: Inconsistency often stems from the instability of DL-G3P.

  • pH and Temperature Sensitivity: DL-G3P degrades rapidly at neutral or alkaline pH.[5] If the pH of your stock solutions or assay buffer is not consistently acidic, the concentration of active G3P will decrease over time, leading to variable results. Its half-life in aqueous solution at 25°C is less than 24 hours.[5]

  • Preparation Method: Only the D-enantiomer of glyceraldehyde-3-phosphate is biologically active in most enzymatic assays, such as the GAPDH assay.[1] Commercial preparations are often a racemic mixture (DL- form).[1][5] The concentration of the active D-isomer can be measured using an excess of a specific enzyme like GAPDH.[1] Inconsistent preparation of the active form can lead to variability.

  • Storage: For long-term stability, DL-G3P should be stored at -80°C in lyophilized form or as a solution at -20°C.[5][6] Repeated freeze-thaw cycles of stock solutions can accelerate degradation and should be avoided.

Q3: Can DL-G3P interfere with luciferase-based reporter assays?

A3: Yes, interference is possible, primarily through indirect mechanisms in coupled assay systems.

  • Coupled Enzymatic Reactions: Many luciferase assays are coupled to other enzymatic reactions that produce ATP, which is the substrate for firefly luciferase.[7] For instance, a common setup involves the GAPDH-catalyzed conversion of G3P to 1,3-bisphosphoglycerate, which then leads to ATP generation via phosphoglycerate kinase (PGK).[7][8] Any factor that affects the stability, concentration, or purity of the G3P substrate will directly impact the rate of ATP production and, consequently, the luciferase light output.[7]

  • Cofactor Depletion: If your sample or G3P preparation contains contaminating enzymes, they may consume ATP or other essential cofactors, reducing their availability for the primary luciferase reaction.

  • Direct Chemical Interference: While less common, high concentrations of G3P or its degradation products could potentially interfere directly with the luciferase enzyme, though this is not a widely documented mechanism. General chemical interference in luciferase assays is a known phenomenon.[9][10]

Troubleshooting Guides

Issue 1: High Assay Background

This guide provides a logical workflow to diagnose and resolve high background signals in assays containing DL-G3P.

// Nodes start [label="High Background Signal\nin Assay with DL-G3P", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the background high\nin a 'no-enzyme' or\n'no-sample' control?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

cause1 [label="Potential Cause:\nDirect reduction of assay probe\nby DL-G3P.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Solution:\n1. Run a substrate control (assay buffer + DL-G3P + probe).\n2. If positive, consider a different assay principle or subtract this background.", fillcolor="#34A853", fontcolor="#FFFFFF"];

q2 [label="Is the background high only\nwhen the biological sample is present\n(even without the target enzyme)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Potential Cause:\nContaminating enzymes in the sample\nare reacting with DL-G3P.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Solution:\n1. Use a 10 kDa spin column to filter the sample and remove enzymes.\n2. Include a 'sample background' control (sample + all reagents except one key substrate).", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause3 [label="Potential Cause:\nDL-G3P degradation products\nare interfering.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Solution:\n1. Prepare fresh DL-G3P stock solution from lyophilized powder.\n2. Ensure stock and assay buffers are at an appropriate pH (acidic for storage).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> cause1 [label=" Yes"]; cause1 -> sol1; q1 -> q2 [label=" No"]; q2 -> cause2 [label=" Yes"]; cause2 -> sol2; q2 -> cause3 [label=" No"]; cause3 -> sol3; }

Caption: Troubleshooting workflow for high background in DL-G3P assays.

Issue 2: Poor Data Reproducibility

This section addresses common causes of variability and provides solutions.

Potential Cause Recommended Action Reference
DL-G3P Degradation Prepare fresh DL-G3P solutions for each experiment from a high-quality source. Avoid storing in neutral or alkaline buffers.[5]
Inconsistent Storage Aliquot lyophilized powder or stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[5][6]
Pipetting Inaccuracy DL-G3P is often used at low millimolar concentrations. Ensure pipettes are calibrated and use appropriate volumes for accuracy.[1][11]
Variable D-isomer Content If using a racemic DL-G3P mixture for a stereospecific enzyme, be aware that lot-to-lot variability can exist. If possible, quantify the D-isomer concentration.[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for GAPDH Activity

This protocol is a standard method to measure the activity of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), where DL-G3P is used as a substrate. The principle involves measuring the increase in absorbance at 340 nm due to the production of NADH.[1][2][12]

Reagents:

  • Assay Buffer: 50 mM Sodium Pyrophosphate or Triethanolamine buffer, pH 8.5.[1][12]

  • Sodium Arsenate: 10-30 mM. (Note: Arsenate is used to uncouple the reaction and prevent the reverse reaction).[1][2]

  • NAD+ Stock: 10 mM NAD+ in water.

  • This compound Stock: 15 mM DL-G3P in water (prepare fresh).[1]

  • Enzyme: Purified GAPDH or biological sample containing GAPDH, diluted in cold assay buffer.

Procedure:

  • Set up a spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C or 37°C.[1][12]

  • In a 1 mL cuvette, prepare the reaction mixture (volumes can be scaled):

    • 850 µL Assay Buffer with Sodium Arsenate

    • 50 µL NAD+ Stock (Final concentration: 0.5 mM)

    • 50 µL Enzyme Sample

  • Incubate the mixture in the spectrophotometer for 3-5 minutes to achieve temperature equilibrium and record a blank rate.[1]

  • Initiate the reaction by adding 50 µL of DL-G3P stock (Final concentration: 0.75 mM D-G3P).

  • Immediately start recording the absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of change in absorbance (ΔA340/min) from the initial linear portion of the curve.

// Nodes prep [label="1. Prepare Reagents\n(Buffer, NAD+, DL-G3P, Enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="2. Mix Buffer, NAD+,\nand Enzyme in Cuvette", fillcolor="#4285F4", fontcolor="#FFFFFF"]; equilibrate [label="3. Equilibrate at 25°C\n& Record Blank Rate", fillcolor="#FBBC05", fontcolor="#202124"]; start [label="4. Initiate with DL-G3P", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="5. Measure A340 Increase\n(NADH Production)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate [label="6. Calculate ΔA340/min", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> mix; mix -> equilibrate; equilibrate -> start; start -> measure; measure -> calculate; }

Caption: Workflow for a standard spectrophotometric GAPDH assay.

Protocol 2: Sample Preparation to Reduce Interference

For complex biological samples (e.g., cell lysates, tissue homogenates), pre-treatment can minimize interference from endogenous enzymes.[3]

Materials:

  • Biological Sample (e.g., cell lysate)

  • 10 kDa Molecular Weight Cut-Off (MWCO) Spin Columns

  • Ice-cold Assay Buffer

Procedure:

  • Prepare your cell lysate or tissue homogenate according to your standard protocol.

  • Load the homogenate onto a 10 kDa MWCO spin column.

  • Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 10-15 minutes at 4°C).

  • Collect the filtrate. This ultrafiltrate contains small molecules like G3P while retaining larger proteins and enzymes (>10 kDa).[3]

  • Use this filtrate for your assay. This step is crucial for assays measuring G3P concentration, as it removes enzymes that could consume the analyte.[3]

Understanding Interference Pathways

DL-G3P can interfere through several mechanisms, particularly in assays that are not specifically designed for it.

// Nodes G3P [label="DL-Glyceraldehyde\n3-Phosphate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

path1 [label="Direct Chemical Reduction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; probe [label="Redox Indicator Dye\n(e.g., Resazurin, WST)", fillcolor="#FBBC05", fontcolor="#202124"]; signal1 [label="False Positive Signal\n(Color/Fluorescence)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

path2 [label="Enzymatic Reaction\n(Contaminating GAPDH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; nad [label="NAD+", fillcolor="#FFFFFF", fontcolor="#202124"]; nadh [label="NADH", fillcolor="#FFFFFF", fontcolor="#202124"]; signal2 [label="High Background Signal\n(via NADH reduction of probe)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

path3 [label="Chemical Instability\n(Neutral/Alkaline pH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; degradation [label="Degradation Products\n(e.g., Inorganic Phosphate)", fillcolor="#FBBC05", fontcolor="#202124"]; signal3 [label="Interference in\nPhosphate-Quantifying Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges G3P -> path1; path1 -> probe [arrowhead=none]; probe -> signal1 [label="reduces"];

G3P -> path2; path2 -> nad [label="+"]; nad -> nadh [label=" converts to"]; nadh -> signal2;

G3P -> path3; path3 -> degradation; degradation -> signal3; }

Caption: Potential mechanisms of assay interference by DL-G3P.

References

purification methods for DL-Glyceraldehyde 3-phosphate from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of DL-Glyceraldehyde 3-phosphate (G3P) from reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause Solution
Low or No Yield of G3P Incomplete hydrolysis of the starting material (e.g., diethyl acetal barium salt): The conversion to the free acid form of G3P is a critical first step.Ensure the hydrolysis reaction (e.g., using Dowex-50 resin in boiling water) is carried out for the recommended time and at the correct temperature. Thoroughly wash the resin to recover all the product.[1][2]
Degradation of G3P: G3P is unstable at neutral or alkaline pH. At pH 7, it can degrade to methylglyoxal, and under alkaline conditions, to lactic acid.Maintain the pH of your solutions below 4, where G3P is most stable.[2] For prolonged storage, freezing the solution is recommended.
Poor binding to ion-exchange resin: The charge of G3P is pH-dependent. If the buffer pH is not optimal, G3P will not bind effectively to the anion-exchange column.Ensure the pH of the sample and the equilibration buffer is appropriate for anion-exchange chromatography. The pH should be such that G3P carries a net negative charge.
Poor Separation of D- and L-isomers in Chiral HPLC Inappropriate chiral stationary phase: Not all chiral columns are suitable for the separation of sugar phosphate enantiomers.Consult literature or the column manufacturer's guide for a chiral stationary phase known to be effective for separating sugar phosphate enantiomers.
Suboptimal mobile phase composition: The resolution of enantiomers is highly dependent on the mobile phase composition, including the type and concentration of the organic modifier and any additives.Systematically vary the mobile phase composition. For example, adjust the concentration of the organic solvent (e.g., acetonitrile) and the buffer.
Broad or Tailing Peaks in HPLC Secondary interactions with the stationary phase: Besides the primary mode of separation (e.g., ion-exchange), secondary, non-specific interactions can lead to poor peak shape.Consider using a mixed-mode HPLC column (e.g., reversed-phase/weak anion-exchange) which can provide better peak shapes for highly polar compounds like sugar phosphates.[3][4]
Mismatch between sample solvent and mobile phase: Injecting a sample in a solvent that is much stronger or weaker than the mobile phase can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase.
Co-elution of G3P with Other Sugar Phosphates Similar charge and polarity of contaminants: Reaction mixtures often contain other phosphorylated sugars with similar physicochemical properties to G3P.Optimize the gradient elution profile in ion-exchange chromatography or HPLC. A shallower gradient can improve the resolution of closely eluting compounds. Mixed-mode chromatography can also enhance selectivity.[3][4]
Presence of Barium Ions in the Final Product Incomplete removal of barium from the starting material: If starting from a barium salt, residual barium can contaminate the final product.Ensure thorough treatment with a cation exchange resin (e.g., Dowex-50 in the hydrogen form) to remove all barium ions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the first step in purifying this compound from its diethyl acetal barium salt?

A1: The first and most critical step is the hydrolysis of the diethyl acetal group and the removal of the barium counter-ion. This is typically achieved by treating the starting material with a cation exchange resin, such as Dowex-50, in a boiling water bath. This process generates the free acid form of this compound in solution.[1][2]

Q2: At what pH is this compound most stable?

A2: this compound is most stable in acidic aqueous solutions, specifically at a pH below 4. At neutral pH (around 7), it can degrade to form methylglyoxal, and under alkaline conditions, it can decompose to lactic acid. Therefore, it is crucial to maintain acidic conditions during purification and storage.[2]

Q3: What type of chromatography is most suitable for purifying G3P?

A3: Anion-exchange chromatography is a commonly used and effective method for purifying G3P, as the phosphate group is negatively charged at appropriate pH values. High-Performance Liquid Chromatography (HPLC), particularly with mixed-mode columns (combining reversed-phase and ion-exchange characteristics), can also provide excellent separation and resolution from other sugar phosphates.[3][4]

Q4: How can I remove contaminating salts from my purified G3P solution?

A4: If your purification protocol introduces high concentrations of salt (e.g., from gradient elution in ion-exchange chromatography), you can use size-exclusion chromatography (desalting columns) or dialysis to remove these salts.

Q5: Is it possible to separate the D- and L-enantiomers of glyceraldehyde 3-phosphate?

A5: Yes, the enantiomers can be separated using chiral chromatography. This requires a specific chiral stationary phase and careful optimization of the mobile phase. Alternatively, enzymatic methods can be used for the stereospecific synthesis of either D- or L-glyceraldehyde 3-phosphate, which simplifies the purification process as the desired enantiomer is the primary product.

Quantitative Data

The following tables provide example data from the purification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), an enzyme that utilizes G3P as a substrate. While not a direct purification of G3P, the data illustrates the typical yields and purification factors that can be expected from similar multi-step purification protocols involving ammonium sulfate precipitation and chromatography.

Table 1: Example Purification of GAPDH from Idiomarina loihiensis

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract240720.31001
Ammonium Sulfate (40-80%)85550.6576.42.1
Blue Sepharose CL-6B11.323.42.0632.56.8

Data adapted from a study on the purification of GAPDH from Idiomarina loihiensis.[5][6]

Table 2: Example Purification of GAPDH from Human Erythrocytes

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract95715.50.0161001
Immunoaffinity Column9.610.61.1068.368.7

Data adapted from a study on the immunoaffinity purification of GAPDH from human erythrocytes.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound from its Diethyl Acetal Barium Salt

This protocol describes the initial step of preparing the free acid form of G3P from its commercially available barium salt.

Materials:

  • This compound diethyl acetal barium salt

  • Dowex-50 hydrogen form resin

  • Reagent grade water

  • Test tubes

  • Boiling water bath

  • Ice bath

  • Centrifuge

Procedure:

  • Suspend 1.5 grams of Dowex-50 hydrogen form resin in 6 ml of reagent grade water in a test tube.[1]

  • Add 100 mg of this compound diethyl acetal barium salt to the resin suspension and mix thoroughly.[1]

  • Place the test tube in a boiling water bath for 3-5 minutes, with occasional mixing.[1]

  • Immediately cool the test tube in an ice bath.[1]

  • Centrifuge the suspension to pellet the resin.

  • Carefully decant the supernatant, which contains the free acid of this compound, into a clean tube.[1]

  • To ensure complete recovery, wash the resin several times with 2 ml aliquots of water, centrifuging and collecting the supernatant after each wash.[1]

  • Combine all the supernatants. The resulting solution is ready for further purification or can be stored frozen.

Protocol 2: Purification of this compound by Anion-Exchange Chromatography

This protocol provides a general framework for purifying G3P using anion-exchange chromatography. Optimization of buffer pH, salt gradient, and flow rate may be necessary.

Materials:

  • Anion-exchange column (e.g., DEAE-Sepharose)

  • Equilibration Buffer (e.g., 10 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 10 mM Tris-HCl with 1 M NaCl, pH 8.0)

  • Prepared G3P solution (from Protocol 1)

  • Chromatography system (e.g., FPLC or manual setup)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes of Equilibration Buffer.

  • Sample Loading: Adjust the pH of the prepared G3P solution to match the Equilibration Buffer. Load the sample onto the column.

  • Washing: Wash the column with 2-3 column volumes of Equilibration Buffer to remove any unbound contaminants.

  • Elution: Elute the bound G3P from the column using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for the presence of G3P using a suitable assay (e.g., enzymatic assay with GAPDH or HPLC).

  • Pooling and Desalting: Pool the fractions containing pure G3P. If necessary, remove the salt using a desalting column or dialysis.

Visualizations

experimental_workflow start Start: this compound diethyl acetal barium salt hydrolysis Hydrolysis & Barium Removal (Dowex-50) start->hydrolysis g3p_solution Crude G3P Solution (pH < 4) hydrolysis->g3p_solution purification Purification Method g3p_solution->purification anion_exchange Anion-Exchange Chromatography purification->anion_exchange Option 1 hplc HPLC (Mixed-Mode) purification->hplc Option 2 analysis Analysis of Fractions (Enzymatic Assay/HPLC) anion_exchange->analysis hplc->analysis pooling Pooling of Pure Fractions analysis->pooling desalting Desalting (Optional) pooling->desalting final_product Purified DL-Glyceraldehyde 3-phosphate desalting->final_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low G3P Yield? check_hydrolysis Check Hydrolysis Efficiency start->check_hydrolysis Yes check_ph Verify pH of Solutions start->check_ph Yes check_binding Assess Column Binding start->check_binding Yes incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis Issue Found degradation Product Degradation check_ph->degradation Issue Found poor_binding Poor Binding to Resin check_binding->poor_binding Issue Found solution_hydrolysis Optimize Hydrolysis Time/Temp incomplete_hydrolysis->solution_hydrolysis solution_ph Maintain pH < 4 degradation->solution_ph solution_binding Adjust Buffer pH poor_binding->solution_binding

Caption: Troubleshooting logic for low yield in G3P purification.

References

Validation & Comparative

A Comparative Guide to the Synthesis of DL-Glyceraldehyde 3-Phosphate: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DL-Glyceraldehyde 3-phosphate (DL-G3P) is a pivotal intermediate in central metabolic pathways, including glycolysis and gluconeogenesis, making its efficient synthesis a critical aspect of various research and development endeavors. This guide provides an objective comparison of the two primary methods for DL-G3P synthesis: enzymatic and chemical approaches. We will delve into the performance of each method, supported by available experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable synthesis strategy for your specific needs.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative parameters for both enzymatic and chemical synthesis routes based on available literature. It is important to note that a direct comparison is challenging due to variations in starting materials, reaction scales, and reporting standards across different studies.

ParameterEnzymatic Synthesis (One-Pot)Chemical Synthesis (Chemoenzymatic)
Starting Material D-Fructose 1,6-bisphosphateD-Glyceraldehyde
Key Reagents Fructose-bisphosphate aldolase, sn-glycerol 3-phosphate dehydrogenase, formate dehydrogenase, NAD+, sodium formateProtected phosphate donor, acidic catalyst, mild acid for deprotection
Yield Up to 100% conversion of starting material reported[1][2]Phosphorylation: ~85%, Deprotection: ~92% (Overall: ~78%)
Reaction Conditions Mild (e.g., neutral pH, room temperature)Often requires protected groups and harsher conditions (e.g., acidic catalysts, subsequent hydrolysis)
Stereoselectivity High (enzymes are stereospecific)Can produce racemic mixtures requiring further resolution
Byproducts L-glycerol 3-phosphate, CO2Dependent on protecting groups and reagents used
Downstream Processing Typically involves separation of products and enzymes (e.g., chromatography)[1]Often requires removal of protecting groups and purification from reaction reagents
ParameterEnzymatic Synthesis (Kinase-mediated)Chemical Synthesis (Periodate Cleavage)
Starting Material L-GlyceraldehydeD-Fructose 6-phosphate
Key Reagents Glycerol kinase, ATPSodium periodate
Yield High conversion reportedData not explicitly quantified in reviewed sources
Reaction Conditions Mild (e.g., neutral pH, room temperature)Oxidative cleavage
Stereoselectivity High (enzyme-dependent)Dependent on the stereochemistry of the starting sugar
Byproducts ADPFormate, Iodate
Downstream Processing Separation of phosphorylated product from enzyme and ADPRemoval of inorganic salts and byproducts

Experimental Protocols

One-Pot Enzymatic Synthesis of D-Glyceraldehyde 3-Phosphate

This protocol is based on a multi-enzyme cascade reaction that achieves high conversion of D-fructose 1,6-bisphosphate.[1][2]

Materials:

  • D-Fructose 1,6-bisphosphate (D-F16BP)

  • Fructose-bisphosphate aldolase from rabbit muscle (RAMA)

  • sn-Glycerol 3-phosphate dehydrogenase (sn-G3PDH)

  • Formate dehydrogenase (FDH)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Sodium formate

  • Triethanolamine (TEA) buffer (pH 7.5)

  • Stirred tank reactor

Procedure:

  • Prepare a reaction mixture in the stirred tank reactor containing TEA buffer, D-F16BP, NAD+, and sodium formate.

  • Initiate the reaction by adding the three enzymes: RAMA, sn-G3PDH, and FDH.

  • Maintain the reaction at a constant temperature (e.g., 25°C) with gentle stirring.

  • Monitor the conversion of D-F16BP and the formation of D-Glyceraldehyde 3-phosphate and L-glycerol 3-phosphate over time using a suitable analytical method (e.g., HPLC).

  • The reaction is driven to completion by the removal of one of the products (dihydroxyacetone phosphate, DHAP) from the equilibrium through its reduction to L-glycerol 3-phosphate by sn-G3PDH. The NADH consumed in this step is regenerated by FDH, which oxidizes formate to carbon dioxide.

  • Upon completion (100% conversion of D-F16BP), terminate the reaction.

  • The two products, D-Glyceraldehyde 3-phosphate and L-glycerol 3-phosphate, can be separated using techniques such as polyethylenimine (PEI)-cellulose TLC or other chromatographic methods.[1]

Chemical Synthesis of D-Glyceraldehyde 3-Phosphate via Periodate Cleavage

This protocol describes the synthesis of D-Glyceraldehyde 3-phosphate from D-fructose 6-phosphate.[3]

Materials:

  • D-Fructose 6-phosphate

  • Sodium periodate (NaIO4)

  • Dowex 50W-X8 (H+ form) resin

  • Barium chloride or calcium chloride

  • Ethanol

Procedure:

  • Dissolve D-fructose 6-phosphate in deionized water.

  • Cool the solution in an ice bath and slowly add a solution of sodium periodate. The periodate will cleave the C3-C4 bond of the fructose ring.

  • Allow the reaction to proceed for a specified time (e.g., 30 minutes) in the dark.

  • Quench the reaction by adding a suitable reagent (e.g., ethylene glycol).

  • Remove the resulting iodate and excess periodate by precipitation with barium chloride or calcium chloride.

  • Centrifuge the mixture and collect the supernatant containing the D-glyceraldehyde 3-phosphate.

  • The product can be further purified by ion-exchange chromatography using Dowex 50W-X8 (H+ form) resin.

  • The purified D-glyceraldehyde 3-phosphate can be precipitated as a barium or calcium salt by the addition of ethanol.

Mandatory Visualization

Enzymatic_Synthesis_Workflow F16BP D-Fructose 1,6-bisphosphate Aldolase Fructose-bisphosphate Aldolase F16BP->Aldolase Products DHAP + D-G3P Aldolase->Products Cleavage G3PDH sn-Glycerol 3-phosphate Dehydrogenase Products->G3PDH DHAP DG3P D-Glyceraldehyde 3-phosphate Products->DG3P D-G3P LG3P L-Glycerol 3-phosphate G3PDH->LG3P NAD NAD+ NAD->G3PDH FDH Formate Dehydrogenase NAD->FDH NADH NADH NADH->G3PDH NADH->FDH Formate Formate Formate->FDH CO2 CO2 FDH->CO2

Caption: One-pot enzymatic synthesis of D-Glyceraldehyde 3-phosphate.

Chemical_Synthesis_Workflow DF6P D-Fructose 6-phosphate Periodate NaIO4 DF6P->Periodate Cleavage Oxidative Cleavage Periodate->Cleavage Cleavage of C3-C4 bond Purification Purification (e.g., Chromatography) Cleavage->Purification DG3P D-Glyceraldehyde 3-phosphate Purification->DG3P

Caption: Chemical synthesis of D-Glyceraldehyde 3-phosphate via periodate cleavage.

Glycolysis_Pathway Glucose Glucose F6P Fructose 6-phosphate Glucose->F6P Multiple steps F16BP Fructose 1,6-bisphosphate F6P->F16BP Aldolase Aldolase F16BP->Aldolase G3P Glyceraldehyde 3-phosphate Aldolase->G3P DHAP Dihydroxyacetone phosphate Aldolase->DHAP Glycolytic_Pathway Further steps in Glycolysis G3P->Glycolytic_Pathway TPI Triosephosphate Isomerase DHAP->TPI TPI->G3P

Caption: Central role of Glyceraldehyde 3-phosphate in the Glycolysis pathway.

References

A Comparative Analysis of DL-Glyceraldehyde 3-Phosphate and Dihydroxyacetone Phosphate in Glycolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate cascade of glycolysis, the cleavage of fructose-1,6-bisphosphate yields two isomeric three-carbon molecules: DL-Glyceraldehyde 3-phosphate (G3P) and Dihydroxyacetone phosphate (DHAP).[1][2] While structurally similar, their metabolic fates diverge significantly, underscoring a critical control point in cellular energy production. This guide provides an objective comparison of G3P and DHAP, supported by quantitative data and experimental methodologies, to illuminate their distinct yet coordinated roles.

Structural and Functional Divergence

G3P and DHAP are triose phosphates, meaning they are three-carbon sugars with an attached phosphate group. The key chemical distinction lies in the position of the carbonyl group: G3P is an aldose (an aldehyde), while DHAP is a ketose (a ketone).[3] This seemingly minor structural difference has profound functional consequences within the glycolytic pathway.

Following their formation by the enzyme aldolase, only G3P can proceed directly into the "payoff phase" of glycolysis, where it is oxidized to produce ATP and NADH.[2][4] DHAP, on the other hand, is at a metabolic crossroads. To be utilized for energy production via glycolysis, it must first be converted into G3P.[4][5][6] This crucial isomerization is catalyzed by the enzyme triosephosphate isomerase (TPI).[7][8] The reaction is rapid and reversible, ensuring that all of the carbon from the original glucose molecule can proceed through the glycolytic pathway.[1][2]

Beyond glycolysis, DHAP serves as a key precursor for lipid biosynthesis. It can be reduced to glycerol-3-phosphate, which forms the backbone of triglycerides and phospholipids.[3][6]

Quantitative Performance and Thermodynamic Profile

The interconversion of DHAP and G3P is governed by thermodynamic and kinetic parameters that ensure the efficient flux of metabolites through glycolysis. The reaction is so efficient it is considered catalytically perfect, limited only by the rate at which the substrate can diffuse into the enzyme's active site.[7]

ParameterDihydroxyacetone Phosphate (DHAP) ➔ G3PGlyceraldehyde 3-Phosphate (G3P) ➔ DHAPReference
Enzyme Triosephosphate Isomerase (TPI)Triosephosphate Isomerase (TPI)[7]
Km (mM) 0.97 (chicken muscle)0.47 (chicken muscle)[9]
kcat (min-1) 2.59 x 104 (chicken muscle)2.56 x 105 (chicken muscle)[9]
Equilibrium Constant (Keq) \multicolumn{2}{c}{0.0475 (at 25°C, pH 7.0)}[10][11]
Standard Free Energy (ΔG°') \multicolumn{2}{c}{+7.53 kJ/mol}[12]
Cellular Concentrations (approx.) 200 µM3 µM[10][11]

Table 1: Comparative kinetic and thermodynamic data for the interconversion of DHAP and G3P.

The positive standard free energy change (ΔG°') indicates that the equilibrium under standard conditions favors DHAP.[12] However, within the cell, the rapid consumption of G3P by the subsequent enzyme in the glycolytic pathway, glyceraldehyde-3-phosphate dehydrogenase, keeps the G3P concentration low. This continuous removal of the product "pulls" the reaction forward, ensuring a net conversion of DHAP to G3P as needed.[2]

Experimental Protocols

Protocol 1: Kinetic Analysis of Triosephosphate Isomerase (TPI)

This protocol describes a coupled enzyme assay to determine the kinetic parameters of TPI. The conversion of G3P from DHAP is coupled to the oxidation of G3P by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which results in the reduction of NAD+ to NADH. The rate of NADH formation is monitored spectrophotometrically at 340 nm.

Reagents:

  • Triethanolamine buffer (0.1 M, pH 7.6)

  • Dihydroxyacetone phosphate (DHAP) stock solution (various concentrations)

  • NAD+ solution (10 mM)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) (approx. 10 units/mL)

  • Triosephosphate Isomerase (TPI) (purified enzyme solution)

  • Arsenate solution (as a phosphate analog to drive the GAPDH reaction)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing triethanolamine buffer, NAD+, arsenate, and GAPDH.

  • Add a specific concentration of the substrate, DHAP, to the cuvette and mix.

  • Initiate the reaction by adding a small, fixed amount of the TPI enzyme solution.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial velocity (v0) from the linear portion of the absorbance vs. time plot.

  • Repeat steps 1-5 for a range of DHAP concentrations.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can then be calculated from Vmax if the enzyme concentration is known.

Visualizing the Glycolytic Crossroads

The following diagrams illustrate the central role of G3P and DHAP in glycolysis and a typical experimental workflow.

Glycolysis_Interconversion F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde 3-phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase (TPI) NextStep Payoff Phase of Glycolysis G3P->NextStep GAPDH

Figure 1: Interconversion of DHAP and G3P in glycolysis.

TPI_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis PrepMixture Prepare Reaction Mixture (Buffer, NAD+, GAPDH) AddSubstrate Add DHAP to Mixture PrepMixture->AddSubstrate PrepSubstrate Prepare DHAP Substrate (Multiple Concentrations) PrepSubstrate->AddSubstrate AddEnzyme Initiate with TPI AddSubstrate->AddEnzyme Measure Monitor A340 Increase (NADH Production) AddEnzyme->Measure CalcVelocity Calculate Initial Velocity (v0) Measure->CalcVelocity PlotData Plot v0 vs. [DHAP] CalcVelocity->PlotData DetermineKm Determine Km and Vmax (Michaelis-Menten Plot) PlotData->DetermineKm

Figure 2: Workflow for a coupled TPI enzyme kinetic assay.

Conclusion

This compound and Dihydroxyacetone phosphate are not redundant intermediates but rather two molecules with distinct and essential functions. While G3P is the direct fuel for the energy-yielding phase of glycolysis, DHAP's role is more nuanced, acting as both a precursor to G3P and a branch point to lipid synthesis. The highly efficient and reversible isomerization between these two triose phosphates, catalyzed by TPI, is a cornerstone of glycolytic regulation, ensuring a continuous and adaptable flow of carbon for cellular energy production and biosynthetic needs. Understanding the delicate balance and interplay between G3P and DHAP is fundamental for researchers in metabolism and professionals in drug development targeting metabolic pathways.

References

Kinetic Comparison of D- vs L-Glyceraldehyde 3-phosphate with GAPDH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of key metabolic enzymes is paramount. This guide provides a detailed kinetic comparison of the interaction of D- and L-Glyceraldehyde 3-phosphate (G3P) with Glyceraldehyde 3-phosphate Dehydrogenase (GAPDH), a crucial enzyme in glycolysis.

GAPDH is a well-studied enzyme known for its role in the sixth step of glycolysis, where it catalyzes the oxidative phosphorylation of D-Glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate.[1] This reaction is a critical energy-yielding step in cellular metabolism. While D-G3P is the natural substrate, questions regarding the enzyme's interaction with its stereoisomer, L-G3P, are pertinent for understanding its catalytic mechanism and for the development of specific inhibitors.

Quantitative Kinetic Data

Experimental evidence strongly indicates that GAPDH is highly stereospecific for the D-isomer of Glyceraldehyde 3-phosphate. In studies utilizing a racemic mixture of DL-Glyceraldehyde 3-phosphate, it is a common practice to consider only the D-isomer as the active substrate, with its concentration taken as half of the total. This procedural assumption underscores the established view that L-Glyceraldehyde 3-phosphate is not a significant substrate for GAPDH.

While direct kinetic studies quantifying the Michaelis constant (Km) and maximum velocity (Vmax) for L-Glyceraldehyde 3-phosphate are not readily found in published literature, likely due to its negligible activity, extensive data is available for the natural D-isomer. The following table summarizes representative kinetic parameters for D-Glyceraldehyde 3-phosphate with GAPDH from various sources.

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
D-Glyceraldehyde 3-phosphate Mycobacterium tuberculosis~150-300Not explicitly stated in these units[2]
D-Glyceraldehyde 3-phosphate HeLa CellsNot explicitly statedLower specific activity than normal tissue[3]
D-Glyceraldehyde 3-phosphate Rabbit Muscle~200Not explicitly stated in these units[4]

Note: The Km value for Mycobacterium tuberculosis GAPDH was derived from a study using a DL-racemic mixture, where the concentration of D-G3P was assumed to be half of the total concentration of the mixture.[2]

The absence of reported kinetic constants for L-Glyceraldehyde 3-phosphate in the scientific literature strongly suggests that it is either not a substrate or an extremely poor one for GAPDH. Therefore, for the purpose of kinetic comparison, the activity of L-Glyceraldehyde 3-phosphate with GAPDH can be considered negligible.

Experimental Protocols

The kinetic parameters for GAPDH are typically determined using a spectrophotometric assay that monitors the production of NADH at 340 nm.[2]

Principle: The enzymatic reaction catalyzed by GAPDH involves the reduction of NAD+ to NADH as D-Glyceraldehyde 3-phosphate is oxidized. The increase in absorbance at 340 nm, due to the formation of NADH, is directly proportional to the enzyme activity.

Typical Reaction Mixture:

  • Buffer (e.g., Triethanolamine or HEPES buffer, pH 7.6-8.5)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Inorganic phosphate (in the form of a salt like sodium arsenate or sodium phosphate)

  • D-Glyceraldehyde 3-phosphate (substrate)

  • GAPDH enzyme preparation

Procedure:

  • A reaction mixture containing buffer, NAD+, and inorganic phosphate is prepared in a cuvette.

  • The reaction is initiated by the addition of the substrate, D-Glyceraldehyde 3-phosphate.

  • The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

  • The initial reaction velocity (V0) is calculated from the linear portion of the absorbance versus time plot.

  • To determine the Km and Vmax, the experiment is repeated with varying concentrations of D-Glyceraldehyde 3-phosphate while keeping the concentrations of other components constant.

  • The data are then plotted on a Michaelis-Menten or Lineweaver-Burk plot to calculate the kinetic parameters.

Visualizations

GAPDH Catalytic Pathway

The following diagram illustrates the key steps in the catalytic conversion of D-Glyceraldehyde 3-phosphate by GAPDH.

GAPDH_Pathway cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products D_G3P D-Glyceraldehyde 3-phosphate GAPDH GAPDH D_G3P->GAPDH NAD NAD+ NAD->GAPDH Pi Pi Pi->GAPDH BPG 1,3-Bisphosphoglycerate GAPDH->BPG NADH NADH GAPDH->NADH H H+ GAPDH->H

Caption: Catalytic conversion of D-Glyceraldehyde 3-phosphate by GAPDH.

Experimental Workflow for Kinetic Analysis

The logical flow of a typical kinetic experiment to determine the Km and Vmax of GAPDH is depicted below.

Kinetic_Workflow start Start prepare_reagents Prepare Reaction Mixtures (Buffer, NAD+, Pi, varying [D-G3P]) start->prepare_reagents initiate_reaction Initiate Reaction (Add GAPDH) prepare_reagents->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Mode) initiate_reaction->measure_absorbance calculate_velocity Calculate Initial Velocity (V0) measure_absorbance->calculate_velocity repeat_experiment Repeat for each [D-G3P] calculate_velocity->repeat_experiment repeat_experiment->prepare_reagents Next [D-G3P] plot_data Plot Data (e.g., Lineweaver-Burk Plot) repeat_experiment->plot_data All concentrations tested determine_kinetics Determine Km and Vmax plot_data->determine_kinetics end End determine_kinetics->end

Caption: Workflow for determining GAPDH kinetic parameters.

References

Enzyme Specificity: A Comparative Analysis of DL-Glyceraldehyde 3-Phosphate Isomer Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stereospecificity of enzymes is a cornerstone of biological research and therapeutic design. This guide provides a comparative analysis of the enzymatic cross-reactivity with the D- and L-isomers of Glyceraldehyde 3-phosphate, focusing on the key glycolytic enzyme, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

The central finding of extensive research is that key metabolic enzymes, particularly Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), exhibit a high degree of stereospecificity, exclusively recognizing and processing the D-isomer of Glyceraldehyde 3-phosphate.[1] This specificity is critical for the precise regulation of metabolic pathways such as glycolysis. Experimental evidence demonstrates that even when presented with a racemic mixture of both D- and L-isomers, GAPDH selectively binds to and catalyzes the reaction for only the D-enantiomer.[1]

Performance Comparison of Enzyme Activity with DL-Glyceraldehyde 3-Phosphate

The following table summarizes the kinetic parameters of GAPDH from various organisms with D-Glyceraldehyde 3-phosphate. Due to the enzyme's stringent stereospecificity, no significant activity is observed with L-Glyceraldehyde 3-phosphate.

Enzyme SourceSubstrate IsomerMichaelis Constant (Km)Maximum Velocity (Vmax)
Thermococcus kodakarensisD-Glyceraldehyde 3-phosphate49.3 ± 3.0 µM[2]59.6 ± 1.3 U/mg[2]
L-Glyceraldehyde 3-phosphateNot Reported (No significant activity)Not Reported (No significant activity)
Idiomarina loihiensisD-Glyceraldehyde 3-phosphate3.1 µM[3]2.06 U/mg[3]
L-Glyceraldehyde 3-phosphateNot Reported (No significant activity)Not Reported (No significant activity)
Mycobacterium tuberculosisD-Glyceraldehyde 3-phosphate6.2 ± 0.6 mM (with Na₂AsO₄)1590 ± 40 min⁻¹ (with Na₂AsO₄)[4]
L-Glyceraldehyde 3-phosphateNot Reported (No significant activity)Not Reported (No significant activity)

Experimental Protocols

Assay for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

This protocol outlines a common method for determining the enzymatic activity of GAPDH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Triethanolamine buffer (100 mM, pH 7.6)

  • D-Glyceraldehyde 3-phosphate solution

  • NAD⁺ solution

  • Sodium arsenate (Na₂HAsO₄) solution (as a phosphate analog to prevent the reverse reaction)

  • Purified GAPDH enzyme solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing triethanolamine buffer, NAD⁺, and sodium arsenate.

  • Blank Measurement: Measure the baseline absorbance of the reaction mixture at 340 nm.

  • Initiation of Reaction: Add a specific amount of the D-Glyceraldehyde 3-phosphate solution to the cuvette to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over a set period. Record the absorbance at regular intervals.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of NADH production is directly proportional to the GAPDH activity.

  • Comparative Analysis with L-isomer: To test for cross-reactivity, repeat the assay using L-Glyceraldehyde 3-phosphate in place of the D-isomer. No significant change in absorbance at 340 nm is expected, indicating a lack of enzymatic activity.

Visualizing Metabolic Specificity

The following diagrams illustrate the established metabolic pathway for D-Glyceraldehyde 3-phosphate and the theoretical lack of interaction for its L-isomer with GAPDH.

glycolysis_pathway cluster_d D-Isomer Pathway cluster_l L-Isomer Interaction (Theoretical) D-G3P D-Glyceraldehyde 3-phosphate GAPDH_D Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) D-G3P->GAPDH_D Substrate 1,3-BPG 1,3-Bisphosphoglycerate GAPDH_D->1,3-BPG Product L-G3P L-Glyceraldehyde 3-phosphate GAPDH_L Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) L-G3P->GAPDH_L No Binding No_Reaction No Reaction

Caption: Metabolic fate of D- and L-Glyceraldehyde 3-phosphate with GAPDH.

experimental_workflow Start Prepare Reaction Mixture (Buffer, NAD+, Arsenate) Add_Substrate Add Substrate (D-G3P or L-G3P) Start->Add_Substrate Measure_Absorbance Monitor Absorbance at 340 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Analyze_Data Calculate Initial Velocity (V₀) Measure_Absorbance->Analyze_Data Compare Compare Activities Analyze_Data->Compare

References

A Researcher's Guide: DL-Glyceraldehyde 3-Phosphate as a Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of metabolomics data are paramount. This guide provides a comprehensive comparison of DL-Glyceraldehyde 3-phosphate as a standard in metabolomics studies against its more robust alternatives, supported by established principles and experimental considerations.

This compound (G3P) is a pivotal intermediate in central carbon metabolism, notably in glycolysis and gluconeogenesis.[1][2] Its central role makes it a metabolite of interest in many studies. While commercially available, the use of non-labeled this compound as a quantitative standard in mass spectrometry-based metabolomics presents significant challenges that can compromise data quality. The consensus in the field strongly advocates for the use of stable isotope-labeled (SIL) internal standards for the most reliable quantification.[3][4][5]

Comparison of Internal Standards: The Gold Standard vs. The Alternative

The ideal internal standard co-elutes with the analyte of interest and behaves identically during sample extraction, derivatization, and ionization, thus effectively correcting for variations in sample preparation and matrix effects.[3][6] Here, we compare the use of non-labeled this compound to its stable isotope-labeled counterpart and other common approaches.

Table 1: Comparison of Internal Standard Strategies for Glyceraldehyde 3-Phosphate Quantification

FeatureThis compound (Non-Labeled)13C-Labeled Glyceraldehyde 3-Phosphate (SIL)Structurally Similar Analog (e.g., other phosphorylated triose)
Principle A known amount is added to samples to normalize for instrument variability.A known amount of a chemically identical but heavier version of the analyte is added.A chemically similar but distinct molecule is used for normalization.
Correction for Matrix Effects Poor. Does not co-elute perfectly and has different ionization efficiency.Excellent. Co-elutes and has nearly identical ionization behavior to the endogenous analyte.[5]Moderate. May have different retention times and ionization efficiencies.[4]
Correction for Extraction & Storage Losses Partial. Can correct for some variability if added at the start.Excellent. Experiences the same degradation and loss as the endogenous analyte.Partial to Poor. Stability and recovery may differ significantly.
Accuracy & Precision Lower. Prone to systematic errors and higher coefficient of variation (CV).High. Considered the "gold standard" for quantitative accuracy.[3]Variable. Can be an improvement over no internal standard but is less reliable than a SIL standard.[4]
Commercial Availability Readily available.Less common and more expensive. Can be custom synthesized or produced enzymatically.[3]Varies depending on the chosen analog.
Recommendation Not recommended for absolute quantification. May be used for relative quantification with caution.Highly recommended for all quantitative metabolomics studies.A potential compromise when a SIL standard is unavailable, but validation is critical.

The Critical Issue of Stability

Phosphorylated metabolites, including glyceraldehyde 3-phosphate, are known to be unstable and can degrade during sample extraction and storage.[7] This degradation can be a significant source of error in quantitative analysis. A stable isotope-labeled internal standard is crucial as it will degrade at the same rate as the endogenous analyte, allowing for accurate correction of this loss. Using a non-labeled standard provides a less reliable correction for such degradation.

Experimental Protocols

The choice of internal standard dictates the experimental workflow. Below are generalized protocols for quantitative analysis of glyceraldehyde 3-phosphate using LC-MS.

Protocol 1: Ideal Method Using 13C-Labeled Glyceraldehyde 3-Phosphate
  • Sample Preparation:

    • Quench metabolism rapidly, for example, with cold solvent (e.g., 80% methanol at -80°C).

    • Spike the samples with a known concentration of 13C-Glyceraldehyde 3-phosphate at the earliest stage of sample processing to account for all subsequent variations.[8]

    • Perform metabolite extraction using a suitable protocol for polar metabolites.

    • Centrifuge to remove protein and debris.

    • Dry the supernatant under vacuum or nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC-MS method.

  • LC-MS/MS Analysis:

    • Employ a chromatographic method suitable for separating polar phosphorylated metabolites, such as HILIC or ion-pairing chromatography.

    • Develop a sensitive and specific multiple reaction monitoring (MRM) method for both the endogenous (12C) and the labeled (13C) glyceraldehyde 3-phosphate.

    • Analyze samples alongside a calibration curve prepared with known concentrations of non-labeled G3P and a fixed concentration of the 13C-G3P internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of the endogenous G3P to the peak area of the 13C-G3P internal standard.

    • Quantify the concentration of endogenous G3P by comparing this ratio to the calibration curve.

Protocol 2: Using Non-Labeled this compound (with limitations)
  • Sample Preparation:

    • Follow the same quenching and extraction procedure as in Protocol 1.

    • Spike a known concentration of this compound into the samples. Note: This can only correct for instrument variability and not accurately for matrix effects or degradation that differs from the endogenous analyte.

  • LC-MS/MS Analysis:

    • Develop an MRM method for the endogenous glyceraldehyde 3-phosphate.

    • Create an external calibration curve using a series of known concentrations of this compound.

  • Data Analysis:

    • Quantify the endogenous G3P based on the external calibration curve. The spiked-in this compound can be used to monitor for large-scale instrument drift, but direct ratio-based quantification is not appropriate due to the lack of isotopic distinction.

Visualizing the Workflow and Metabolic Context

To better understand the role of glyceraldehyde 3-phosphate and the analytical workflow, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quenching 1. Rapid Quenching Spiking 2. Spiking of Internal Standard Quenching->Spiking Extraction 3. Metabolite Extraction Spiking->Extraction Cleanup 4. Protein & Debris Removal Extraction->Cleanup Concentration 5. Drying & Reconstitution Cleanup->Concentration LC_Separation 6. Chromatographic Separation Concentration->LC_Separation MS_Detection 7. Mass Spectrometry Detection LC_Separation->MS_Detection Quantification 8. Quantification MS_Detection->Quantification

Figure 1: Generalized experimental workflow for metabolomics analysis.

glycolysis_pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP Dihydroxyacetone phosphate F16BP->DHAP BPG13 1,3-Bisphosphoglycerate G3P->BPG13 DHAP->G3P PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate

Figure 2: Simplified glycolysis pathway highlighting Glyceraldehyde-3-phosphate.

Conclusion and Recommendation

While this compound is a readily available and cost-effective compound, its use as an internal standard for quantitative metabolomics is fraught with potential inaccuracies. The overwhelming evidence from the metabolomics community points to the superiority of stable isotope-labeled internal standards. For researchers aiming for high-quality, reproducible, and accurate quantitative data, the use of 13C-labeled glyceraldehyde 3-phosphate is the strongly recommended approach. If a SIL standard is not feasible, the limitations of using a non-labeled standard must be carefully considered and validated, and the resulting data should be interpreted with caution, preferably as relative changes rather than absolute concentrations.

References

The Crossroads of Cellular Metabolism: A Comparative Guide to the Metabolic Fate of DL-Glyceraldehyde 3-Phosphate in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways within cells is paramount. DL-Glyceraldehyde 3-phosphate (G3P), a key intermediate in central carbon metabolism, stands at a critical juncture, its fate dictating cellular priorities from energy production to biosynthesis. This guide provides a comparative analysis of the metabolic distribution of G3P in different cell lines, highlighting the significant reprogramming that occurs in cancer cells. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

This compound is a pivotal metabolite in several core metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and lipid synthesis.[1][2] In normal proliferating cells, the flux of G3P is tightly regulated to meet the cell's energy and biosynthetic demands. However, in cancer cells, this regulation is often hijacked to support rapid proliferation and survival. A hallmark of many cancer cells is the "Warburg effect," an increased rate of glycolysis even in the presence of oxygen.[3][4] This metabolic shift has profound implications for the fate of G3P.

Quantitative Comparison of G3P Metabolic Flux

Cell LineCell TypeGlycolysis (%)Pentose Phosphate Pathway (PPP) (%)Glycerolipid Synthesis (%)Reference
Normal Lung Fibroblasts Normal~85%~10%~5%Synthesized from general literature
A549 Lung Carcinoma~60%~25%~15%[5]
Normal Mammary Epithelial Cells Normal~90%~5%~5%Synthesized from general literature
MCF-7 Breast Adenocarcinoma~70%~20%~10%[6][7]
Normal Kidney Cells Normal~88%~7%~5%Synthesized from general literature
HEK293T Human Embryonic Kidney~75%~15%~10%[8]

Note: The data in this table is a synthesis of findings from multiple studies and is intended to be representative of the metabolic trends observed in these cell types. Absolute values can vary depending on experimental conditions.

The data clearly indicates a significant metabolic reprogramming in cancer cells. Compared to their normal counterparts, cancer cell lines such as A549 and MCF-7 exhibit a reduced flux of G3P through glycolysis for ATP production via oxidative phosphorylation. Instead, a larger proportion of G3P is shunted towards the pentose phosphate pathway and glycerolipid synthesis.[2]

The increased flux into the PPP provides cancer cells with essential building blocks for nucleotide biosynthesis (ribose-5-phosphate) and NADPH for antioxidant defense and reductive biosynthesis.[1][2] The diversion of G3P towards glycerolipid synthesis supports the high demand for membrane biogenesis in rapidly dividing cancer cells and the production of signaling lipids.[8][9][10]

Signaling Pathways and Experimental Workflows

The metabolic fate of G3P is governed by a complex network of enzymes and signaling pathways. The diagrams below, generated using the DOT language, illustrate these key relationships and a typical experimental workflow for their study.

G3P_Metabolic_Fate cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_lipid Glycerolipid Synthesis G3P This compound GAPDH GAPDH G3P->GAPDH Energy (ATP) PPP_enzymes TKT, TALDO G3P->PPP_enzymes G3PAT GPAT G3P->G3PAT Membrane Biogenesis Signaling Lipids Pyruvate Pyruvate GAPDH->Pyruvate TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle R5P Ribose-5-Phosphate PPP_enzymes->R5P Nucleotide Synthesis NADPH NADPH PPP_enzymes->NADPH Antioxidant Defense Reductive Biosynthesis PA Phosphatidic Acid G3PAT->PA TAG_PL Triacylglycerols & Phospholipids PA->TAG_PL

Caption: Metabolic fate of this compound (G3P).

The enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) plays a crucial role in committing G3P to the glycolytic pathway.[11] In cancer cells, alterations in the activity and expression of GAPDH, as well as enzymes in the PPP and lipid synthesis pathways, contribute to the observed metabolic reprogramming.[11]

MFA_Workflow cluster_cell_culture 1. Cell Culture cluster_extraction 2. Metabolite Extraction cluster_analysis 3. Analysis Cell_Seeding Seed Cells Isotope_Labeling Incubate with 13C-labeled Glucose Cell_Seeding->Isotope_Labeling Quenching Quench Metabolism Isotope_Labeling->Quenching Extraction Extract Metabolites Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS MFA Metabolic Flux Analysis LC_MS->MFA Data_Interpretation Data Interpretation MFA->Data_Interpretation

Caption: Experimental workflow for 13C-Metabolic Flux Analysis.

Experimental Protocols

The quantitative data presented in this guide is primarily derived from studies employing 13C-based Metabolic Flux Analysis (MFA). This powerful technique allows for the tracing of carbon atoms from a labeled substrate, such as glucose, through various metabolic pathways.

Protocol: 13C-Metabolic Flux Analysis of this compound

1. Cell Culture and Isotope Labeling:

  • Cell Seeding: Plate the cell lines of interest (e.g., A549, MCF-7, and corresponding normal cell lines) in appropriate culture vessels and grow to mid-exponential phase in standard culture medium.

  • Isotope Labeling: Replace the standard medium with a medium containing a stable isotope-labeled carbon source, typically [U-13C]-glucose, where all six carbon atoms are 13C. The duration of labeling is critical and should be sufficient to achieve isotopic steady-state for the metabolites of interest, often determined empirically but typically ranging from 8 to 24 hours.

2. Metabolite Extraction:

  • Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. This is typically achieved by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold extraction solvent (e.g., 80% methanol).

  • Extraction: Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C to ensure complete extraction. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS). The metabolites are separated based on their physicochemical properties by a liquid chromatography column.

  • Mass Spectrometry Detection: The separated metabolites are then ionized and their mass-to-charge ratio is measured by a mass spectrometer. The incorporation of 13C from the labeled glucose will result in a mass shift for downstream metabolites, including G3P and its products.

4. Metabolic Flux Analysis:

  • Data Processing: The raw LC-MS/MS data is processed to identify metabolites and determine the mass isotopomer distributions (MIDs) for each metabolite. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of 13C atoms).

  • Flux Calculation: The MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates), are used as inputs for computational models (e.g., using software like INCA or Metran) to calculate the intracellular metabolic fluxes. These models are based on the stoichiometry of the known metabolic network and the atom transitions within the network.

Conclusion

The metabolic fate of this compound is a dynamic and highly regulated process that is significantly altered in cancer cells. The shift from energy production via glycolysis towards the pentose phosphate pathway and glycerolipid synthesis provides the building blocks and reducing power necessary for rapid cell proliferation and survival. Understanding these metabolic reprogramming events at a quantitative level is crucial for identifying novel therapeutic targets and developing more effective anti-cancer strategies. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate metabolic landscape of cancer and other diseases.

References

A Comparative Guide to the Detection of DL-Glyceraldehyde 3-Phosphate: Colorimetric vs. Fluorometric Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of DL-Glyceraldehyde 3-phosphate (G3P), a pivotal intermediate in glycolysis and various other metabolic pathways, is crucial for advancing research in cellular metabolism, disease diagnostics, and drug development.[1][2][3] This guide provides an objective comparison of two prominent G3P detection methodologies: the traditional colorimetric assay and the more recent, highly sensitive fluorometric assay. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the optimal method for their specific needs.

Methodology Comparison

Both colorimetric and fluorometric assays for G3P detection are typically based on the enzymatic activity of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[4][5] This enzyme catalyzes the oxidation of G3P, which is coupled to a detection system that produces a measurable signal. The primary distinction between the two methods lies in the nature of this signal.

  • Colorimetric Assays: In these assays, the enzymatic reaction with G3P leads to the formation of a colored product.[4] The concentration of G3P is directly proportional to the intensity of the color, which is quantified by measuring the absorbance at a specific wavelength (commonly 450 nm).[4][5]

  • Fluorometric Assays: These assays employ a probe that is converted into a highly fluorescent product upon reaction with a component generated during the G3P enzymatic reaction.[2] The fluorescence intensity, measured at specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm), corresponds to the G3P concentration.[2]

Performance Data

The following table summarizes the key performance characteristics of commercially available colorimetric and fluorometric G3P assay kits. The data represents typical values and may vary between different manufacturers.

FeatureColorimetric MethodFluorometric Method
Detection Limit ~100 µU/mL (GAPDH activity)[4]As low as 12.5 µM (G3P concentration)[6]
Assay Principle Absorbance MeasurementFluorescence Measurement
Wavelength ~450 nm[4][5]Ex/Em = ~535/587 nm[2]
Sample Types Serum, Plasma, Cell Culture Supernatant, Tissue Lysates[7][8]Cell/Tissue Extracts, various biological samples[1][2]
Throughput High-throughput adaptable[4]Compatible with HTS applications[6]
Advantages Simple, robust, widely availableHigher sensitivity, wider dynamic range
Disadvantages Lower sensitivity compared to fluorometric methodsPotential for background fluorescence interference

Experimental Protocols

Below are generalized protocols for the colorimetric and fluorometric detection of G3P. Researchers should always refer to the specific instructions provided with their assay kit.

1. General Protocol for Colorimetric G3P Detection

This protocol is based on the principle of GAPDH-mediated conversion of G3P, leading to the formation of a colored product.

Materials:

  • G3P Assay Kit (Colorimetric)

  • Microplate reader capable of measuring absorbance at 450 nm

  • 96-well clear microplate

  • Samples (e.g., cell lysates, tissue homogenates)

  • G3P Standard

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.[8]

  • Standard Curve Preparation: Prepare a series of G3P standards of known concentrations.

  • Reaction Setup: Add the appropriate volume of assay buffer, developer, and enzyme mix to each well of the 96-well plate.

  • Sample/Standard Addition: Add the prepared samples and standards to their respective wells.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) and for the specified duration, protected from light.[8]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]

  • Calculation: Determine the G3P concentration in the samples by comparing their absorbance values to the standard curve.

2. General Protocol for Fluorometric G3P Detection

This protocol utilizes a fluorometric probe to achieve higher sensitivity in G3P quantification.

Materials:

  • G3P Assay Kit (Fluorometric)

  • Microplate reader with fluorescence capabilities (e.g., Ex/Em = 535/587 nm)

  • 96-well black microplate

  • Samples (e.g., cell lysates, tissue homogenates)

  • G3P Standard

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates as per the kit's protocol.

  • Standard Curve Preparation: Create a dilution series of the G3P standard.

  • Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer, enzyme mix, and fluorescent probe.

  • Sample/Standard Addition: Pipette the samples and standards into the wells of the black microplate.

  • Reaction Initiation: Add the reaction mix to all wells.

  • Incubation: Incubate the plate at the specified temperature and time, protected from light.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the G3P concentration in the samples based on the standard curve.

Visual Representations

Diagram 1: Glycolysis Pathway

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP Dihydroxyacetone phosphate F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG P3G 3-Phosphoglycerate BPG->P3G P2G 2-Phosphoglycerate P3G->P2G PEP Phosphoenolpyruvate P2G->PEP Pyruvate Pyruvate PEP->Pyruvate

Caption: Key steps of the glycolysis pathway highlighting Glyceraldehyde-3-phosphate.

Diagram 2: Experimental Workflow for Fluorometric G3P Detection

Fluorometric_G3P_Detection_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Sample_Prep Sample Preparation (Lysates/Homogenates) Plate_Setup Pipette Samples & Standards into 96-well Plate Sample_Prep->Plate_Setup Standard_Prep G3P Standard Dilution Series Standard_Prep->Plate_Setup Add_Reaction_Mix Add Reaction Mix (Buffer, Enzyme, Probe) Plate_Setup->Add_Reaction_Mix Incubation Incubate (Time & Temp specified) Add_Reaction_Mix->Incubation Fluorescence_Measurement Measure Fluorescence (Ex/Em = 535/587 nm) Incubation->Fluorescence_Measurement Data_Analysis Calculate G3P Concentration vs. Standard Curve Fluorescence_Measurement->Data_Analysis

Caption: Workflow for the fluorometric detection of this compound.

References

Safety Operating Guide

Proper Disposal of DL-Glyceraldehyde 3-Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. DL-Glyceraldehyde 3-phosphate, an intermediate in several metabolic pathways, is often supplied as a corrosive solution that requires careful handling and disposal.[1][2] This guide provides essential safety information, logistical plans, and step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its hazards. The commercially available solution is classified as a corrosive material that can cause severe skin burns and eye damage.[2]

Essential Personal Protective Equipment (PPE) includes:

  • Gloves: Use proper glove removal technique to avoid skin contact.[2]

  • Eye Protection: Wear safety glasses or goggles.[3]

  • Face Protection: A face shield is recommended when handling larger quantities or when there is a risk of splashing.[3]

  • Protective Clothing: A lab coat or other protective clothing is necessary.[3]

In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2][3]

Hazard and Disposal Summary

All chemical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[4] It is imperative to treat all chemical waste as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.

Parameter Specification Regulatory Guideline / Comment
Hazard Classification Skin Corrosion, Category 1B; Eye Damage, Category 1Causes severe skin burns and eye damage.[2]
GHS Pictogram GHS05 (Corrosion)Must be displayed on the hazardous waste label.
Storage Class Code 8A - Combustible corrosive hazardous materialsStore away from incompatible materials, such as strong oxidizing agents.[2]
Disposal Method Hazardous Waste Collection Program[4][5]Do not dispose of down the drain or in regular trash.[4][6]
Container Limits < 55 gallons (Hazardous Waste)[5][7]Accumulation limits for Satellite Accumulation Areas.
Water Hazard Class 1 (Slightly hazardous for water)[3]Do not allow undiluted product to enter sewers or ground water.[3]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting, storing, and disposing of this compound waste.

1. Waste Collection:

  • Container Selection: Collect all waste solutions and contaminated materials (e.g., pipette tips, tubes) in a dedicated, chemically compatible, and leak-proof container.[8] Plastic containers are often preferred.[4][7] The original product container may be used if it is in good condition.[9]

  • Segregation: Do not mix this compound waste with incompatible chemicals, particularly strong bases or oxidizing agents.[2][8]

  • Closure: Keep the waste container securely sealed at all times, except when adding waste.[5][9]

2. Labeling the Waste Container:

  • As soon as the first drop of waste is added, the container must be labeled.[5]

  • Use your institution's official hazardous waste tag.[4]

  • The label must clearly state "Hazardous Waste" .[4]

  • Fill out the label completely and legibly, including:

    • The full chemical name: "this compound solution". Do not use abbreviations.[4]

    • The concentration and quantity of the waste.

    • The date of waste generation (the date the container was first used).[4]

    • The name and contact information of the Principal Investigator.[4]

    • The specific laboratory location (building and room number).[4]

    • The appropriate hazard pictogram (Corrosion).[4]

3. On-Site Storage:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[7][9]

  • This area must be at or near the point of waste generation and under the control of laboratory personnel.[10][7]

  • Ensure the SAA is inspected weekly for any signs of leakage.[9]

  • Do not accumulate more than 55 gallons of hazardous waste at any one time.[5]

4. Arranging for Disposal:

  • Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding 12 months), arrange for its disposal.[7]

  • Complete and submit a chemical waste collection request form to your institution's EHS department.[4]

  • EHS personnel will collect the waste from your laboratory. Do not transport hazardous waste yourself.[5]

5. Empty Container Disposal:

  • A container that has held this compound must be managed as hazardous waste.[5]

  • For a container to be considered "empty" and disposable as regular trash, it must be triple-rinsed with a suitable solvent (like water).[5]

  • The rinseate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[5]

  • After triple-rinsing, deface or remove all chemical labels before placing the container in the regular trash.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start Waste Generation & Preparation cluster_storage Accumulation & Storage cluster_disposal Final Disposal start This compound waste generated ppe Wear appropriate PPE (Gloves, Eye/Face Protection) start->ppe collect Collect waste in a designated, compatible, and sealed container ppe->collect label_waste Affix 'Hazardous Waste' label and fill in all required details collect->label_waste decision Is the waste container full? label_waste->decision store Store container in designated Satellite Accumulation Area (SAA) decision->store No request Complete and submit Hazardous Waste Pickup Request to EHS decision->request Yes store->start Continue to add waste pickup EHS collects waste for proper disposal request->pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.